The Oxazole Scaffold in Medicinal Chemistry: A Technical Deep Dive into (2-Phenyl-1,3-oxazol-5-yl)methanamine
[1] Executive Summary (2-Phenyl-1,3-oxazol-5-yl)methanamine (CAS: 170969-31-8) represents a critical "linker-scaffold" in modern Fragment-Based Drug Discovery (FBDD).[1] Unlike simple alkyl amines, this molecule offers a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
(2-Phenyl-1,3-oxazol-5-yl)methanamine (CAS: 170969-31-8) represents a critical "linker-scaffold" in modern Fragment-Based Drug Discovery (FBDD).[1] Unlike simple alkyl amines, this molecule offers a rigid, aromatic spacer (the oxazole ring) that enforces a specific vector between the lipophilic phenyl anchor and the primary amine warhead.
This guide analyzes the compound not merely as a reagent, but as a pharmacophore building block.[2] It details the electronic duality of the oxazole ring, provides a self-validating synthesis protocol via the oxidative cyclization of serine derivatives, and outlines the specific stability profiles required for successful conjugation in kinase and GPCR ligand design.
Chemical Constitution & Structural Logic[1][2]
Structural Analysis
The molecule consists of three distinct domains, each serving a specific role in ligand-protein binding:
Domain A (Phenyl Ring): A lipophilic anchor capable of
- stacking interactions (e.g., with Phenylalanine or Tyrosine residues in a binding pocket).[2]
Domain B (1,3-Oxazole Core): A pseudo-aromatic spacer.[2] The oxygen atom acts as a weak H-bond acceptor, while the nitrogen (pKa ~0.[2]8) is largely non-basic due to aromatic delocalization.[1][2]
Domain C (Methanamine): A primary aliphatic amine (pKa ~8.5–9.0).[2] This is the primary reactive center for derivatization and the primary H-bond donor/acceptor site at physiological pH.[1][2]
Synthetic Methodology: The "Serine-Oxidation" Route[1]
While various routes exist (e.g., Robinson-Gabriel), the most robust, scalable method for generating 5-substituted oxazoles with high regiocontrol involves the oxidative cyclization of serine derivatives. This route avoids the regioselectivity issues often seen in Van Leusen syntheses of 2,5-disubstituted systems.[2]
Synthesis Workflow (Graphviz)
Figure 1: Step-wise synthesis via the Serine-Oxazoline-Oxazole oxidation pathway.
Detailed Protocol (Self-Validating)
Step 1: Formation of the Oxazole Core (The Critical Step)
Reagents: N-Benzoyl-L-serine methyl ester, DAST (Diethylaminosulfur trifluoride) or SOCl₂, followed by DBU/BrCCl₃ for oxidation.[1]
Protocol:
Cyclize N-Benzoyl-L-serine methyl ester using DAST (1.1 eq) in DCM at -78°C to form the oxazoline.[1][2] Validation: TLC should show a less polar spot; IR should show loss of N-H stretch.[2]
Oxidize the crude oxazoline using BrCCl₃ (2 eq) and DBU (2 eq) in DCM.[2]
Why this works: Direct dehydration often fails to aromatize.[1][2] The BrCCl₃/DBU method promotes elimination to the aromatic oxazole under mild conditions, preserving the ester functionality.[2]
Suspend LiAlH₄ (3 eq) in dry THF under Argon. Add the amide solution dropwise at 0°C. Reflux for 4 hours.
Critical Workup (Fieser Method): Quench carefully with water (
mL), 15% NaOH ( mL), and water ( mL). Filter the granular precipitate.[2][3] This prevents the formation of aluminum emulsions which trap the amine.[2]
Reactivity Profile & Handling
The Acid Sensitivity Paradox
Researchers often assume oxazoles are as stable as pyridines.[2] They are not.
Risk: The oxazole ring is susceptible to hydrolytic ring-opening under strong acidic conditions (e.g., heating in 6N HCl), yielding the acyclic
-acylamino ketone.
Mitigation: When deprotecting other groups on the molecule (e.g., Boc-removal), use trifluoroacetic acid (TFA) in DCM at 0°C rather than mineral acids, and limit reaction time.
Chemoselectivity Mapping
Figure 2: Chemoselectivity profile highlighting the primary amine's utility and the ring's acid vulnerability.[1]
Medicinal Chemistry Applications
Tyrosinase Inhibition & Melanoma
The 2-phenyl-oxazole scaffold is a known bioisostere for the 2-phenyl-benzothiazole moiety found in potent tyrosinase inhibitors.[1] The methanamine tail allows for the introduction of polar "caps" that interact with the copper-binding site of the enzyme.
Mechanism: The phenyl ring engages in
-stacking with His263, while the amine-derived amide mimics the substrate transition state.
Kinase Inhibitors (ATP Competitive)
In kinase drug discovery, the oxazole nitrogen (N3) often serves as a cryptic H-bond acceptor.
Design Strategy: The methanamine is derivatized with a "hinge-binding" motif (e.g., a pyrimidine or purine).[2] The oxazole ring acts as a rigid spacer that projects the phenyl group into the hydrophobic back-pocket (Gatekeeper region), improving selectivity against homologous kinases.[2]
Peptide Isosteres
The (oxazol-5-yl)methanamine unit is structurally similar to a dipeptide fragment but lacks the labile peptide bond.[1]
Application: It is used to replace the
or dipeptide sequence in protease inhibitors, improving metabolic stability (half-life) while maintaining the spatial orientation of side chains.[1]
References
Oxazole Synthesis Review: Turchi, I. J. (1981).[2] The Chemistry of Oxazoles. Industrial & Engineering Chemistry Product Research and Development. Link
Oxidative Cyclization Protocol: Phillips, A. J., et al. (2000).[2] Total Synthesis of Hamigeran B. Journal of the American Chemical Society, 122(45).[2] (Describes the DAST/BrCCl3 oxidation methodology). Link
Tyrosinase Inhibitors: Kim, D., et al. (2024).[2] Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents.[1] International Journal of Molecular Sciences. Link
Oxazole Stability: Palmer, D. C. (Ed.).[2] (2004).[2][4] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.[1][2] Link
Fieser Workup for Amines: Fieser, L. F., & Fieser, M. (1967).[2] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.[2] (Standard reference for LiAlH4 workup).
Technical Guide: Physicochemical Profiling of (2-Phenyl-1,3-oxazol-5-yl)methanamine
The following technical guide details the physicochemical profiling of (2-Phenyl-1,3-oxazol-5-yl)methanamine , a critical fragment in medicinal chemistry. This guide is structured to provide actionable intelligence for d...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profiling of (2-Phenyl-1,3-oxazol-5-yl)methanamine , a critical fragment in medicinal chemistry.
This guide is structured to provide actionable intelligence for drug discovery scientists, moving from structural analysis to predictive modeling and, finally, to rigorous experimental validation protocols.[1]
[2]
Executive Summary & Structural Significance
(2-Phenyl-1,3-oxazol-5-yl)methanamine (CAS: 1203509-82-5 / Generic analogs) represents a "privileged scaffold" in fragment-based drug discovery (FBDD).[2] It combines a lipophilic aromatic core (2-phenyloxazole) with a polar, ionizable tail (methanamine).[2]
Role in Drug Design: Serves as a bioisostere for benzylamine moieties, offering altered metabolic stability and a distinct vector for hydrogen bonding via the oxazole ring.[1]
Critical Challenge: The interplay between the weakly basic oxazole nitrogen and the moderately basic primary amine creates a complex solubility profile that is highly pH-dependent.
Before initiating wet-lab experiments, it is essential to establish a working hypothesis based on Structure-Activity Relationships (SAR).[2]
Ionization Constants (pKa)
The molecule possesses two potential ionization centers. Understanding their hierarchy is crucial for formulation.
Ionization Center
Functional Group
Type
Predicted pKa
Physiological State (pH 7.4)
Center A
Primary Amine (–CH₂–NH₂)
Basic
8.6 – 8.9
Mostly Protonated (Cationic)
Center B
Oxazole Nitrogen (N3)
Very Weak Base
~0.8 – 1.5
Neutral (Unprotonated)
Mechanistic Insight: The pKa of a standard benzylamine is ~9.[2]3. The oxazole ring exerts an electron-withdrawing inductive effect (-I effect) on the exocyclic methylene group, lowering the pKa of the primary amine by approximately 0.4–0.7 log units. This makes the amine slightly less basic than a typical aliphatic amine, which is advantageous for oral bioavailability (improved passive permeability of the neutral fraction).[1]
Lipophilicity and Solubility[4]
LogP (Octanol/Water): Estimated at 1.4 – 1.9 .[2] This places the molecule in the "Sweet Spot" for lead optimization (LogP < 3), suggesting good membrane permeability.[1]
Intrinsic Solubility (S₀): The neutral form (pH > 10) is expected to have low aqueous solubility (< 100 µg/mL) due to the planar, aromatic phenyloxazole core promoting crystal lattice stacking.[2]
pH-Dependent Solubility:
pH 1.2 (Gastric): Highly soluble (> 10 mg/mL) due to full protonation of the amine.[2]
pH 7.4 (Blood): Soluble.[2] The ratio of Ionized:Neutral is roughly 10:1 to 30:1, maintaining solubility via the cationic species.[1]
Visualization of Chemical Behavior[1]
Diagram 1: Ionization Equilibrium Pathway
This diagram illustrates the protonation states across the pH scale, critical for selecting the correct buffer systems during assays.[1]
Caption: Stepwise ionization of (2-Phenyl-1,3-oxazol-5-yl)methanamine. The transition from Cation to Neutral at pH ~8.8 is the critical solubility boundary.[1]
Experimental Protocols
To validate the theoretical profile, the following protocols are recommended. These are designed for high data integrity and reproducibility.
Objective: Determine the precise macro-pKa of the primary amine.[2]
Instrument: Sirius T3 or equivalent potentiometric titrator.
Sample Prep: Weigh ~3 mg of compound into a titration vial.
Solvent: Use 0.15 M KCl (aq) as the background electrolyte. If the compound is insoluble at the starting pH, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic.[1]
Titration Loop:
Acidify to pH 2.0 using 0.5 M HCl.
Titrate with 0.5 M KOH up to pH 12.0.
Perform a "Blank" titration (solvent only) to subtract carbonate and electrode errors.[2]
Data Analysis: Fit the Bjerrum plot. Look for the inflection point around pH 8.5–9.0.
Quality Check: Ensure the "Difference Plot" (Theoretical vs. Experimental curve) residuals are < 0.5%.
Calibration: Use a 5-point standard curve prepared in DMSO (1 µM – 100 µM).
Workflow Visualization
Diagram 2: Solubility Assay Decision Tree
A logical flow to determine which solubility method to apply based on the drug development stage.
Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility assays based on project phase.
Strategic Implications for Drug Development[1][4]
Salt Selection Strategy
Given the pKa of ~8.8, this molecule is an excellent candidate for salt formation to improve dissolution rates.
Recommended Counter-ions:
Hydrochloride (HCl): Standard first choice.[2] Will form a stable crystalline salt.
Mesylate (Methanesulfonic acid): If HCl salt is hygroscopic, mesylate often provides better crystallinity for lipophilic amines.[2]
Fumarate: Useful for modulating pH if a less acidic microenvironment is desired in the formulation.[2]
Formulation Windows
Liquid Formulation: Maintain pH < 6.0 to ensure the amine remains >99% protonated, guaranteeing high solubility (> 10 mg/mL).
Solid Dispersion: If intrinsic solubility is too low, consider Amorphous Solid Dispersions (ASD) using polymers like HPMC-AS, which can interact with the amine to prevent crystallization.[1][2]
References
PubChem Compound Summary. (2-phenyl-1,3-oxazol-5-yl)methanamine (CID 57200720).[2] National Center for Biotechnology Information.Link[2]
Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][3] Wiley-Interscience. (Authoritative text on pKa and solubility methodology).
Bergström, C. A., et al. (2007).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Validation of solubility prediction models for lipophilic amines).
Meanwell, N. A. (2011).[2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context on oxazole as a phenyl/amide bioisostere).
Molecular weight and physicochemical data for (2-Phenyl-1,3-oxazol-5-yl)methanamine
The following technical guide is structured as an advanced monograph for drug discovery scientists. It prioritizes actionable physicochemical data, robust synthetic methodologies, and structural biology insights. A Privi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as an advanced monograph for drug discovery scientists. It prioritizes actionable physicochemical data, robust synthetic methodologies, and structural biology insights.
A Privileged Heterocyclic Scaffold for Medicinal Chemistry
Executive Summary
(2-Phenyl-1,3-oxazol-5-yl)methanamine (CAS: 838892-98-1) represents a high-value "privileged scaffold" in modern drug discovery. Characterized by a 2,5-disubstituted oxazole core, this fragment offers a unique combination of structural rigidity, aromaticity, and a flexible primary amine "warhead" for diversification. It serves as a critical bioisostere for benzylamines and biogenic amines, widely utilized in the development of kinase inhibitors, GPCR ligands, and anti-infectives.
Physicochemical Profile
Understanding the "drug-likeness" of this scaffold is essential for its integration into fragment-based drug discovery (FBDD) libraries. The molecule exhibits favorable Lipinski properties, making it an ideal starting point for lead optimization.
Table 1: Key Physicochemical Data
Property
Value
Context/Relevance
Molecular Weight
174.20 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Formula
C₁₀H₁₀N₂O
LogP (Predicted)
~1.9
Moderate lipophilicity; ensures good membrane permeability without solubility issues.
TPSA
~52 Ų
Polar Surface Area derived from oxazole ring (~26 Ų) + primary amine (~26 Ų).
H-Bond Donors
2
Primary amine (-NH₂).
H-Bond Acceptors
3
Oxazole nitrogen, Oxazole oxygen, Amine nitrogen.
pKa (Amine)
~9.0 - 9.5
Typical for primary alkyl amines; protonated at physiological pH.
pKa (Oxazole)
~0.8
The oxazole nitrogen is weakly basic and remains unprotonated at physiological pH.
Rotatable Bonds
2
Bond between phenyl-oxazole and oxazole-methanamine.
Analyst Note: The oxazole ring acts as a bioisostere for amide bonds or thiazoles, often improving metabolic stability against peptidases while maintaining hydrogen bond acceptor capability.
Synthetic Architecture
The synthesis of 5-substituted-2-phenyloxazoles requires precise regiocontrol. While direct functionalization is possible, the most robust "process-chemistry" grade route involves the construction of the oxazole ring followed by functional group interconversion (FGI) of an ester handle.
Protocol: From Ethyl 2-phenyl-5-oxazolecarboxylate
This pathway avoids the handling of unstable intermediates and utilizes standard laboratory reagents.
Mechanism: Hantzsch-type condensation where the amide nitrogen attacks the ketone, followed by cyclodehydration.
Step 2: Reduction to Alcohol
Reagents: LiAlH₄ (Lithium Aluminum Hydride) in dry THF.
Outcome: Converts the ester directly to (2-phenyl-1,3-oxazol-5-yl)methanol.
Step 3: Activation & Azidation
Activation: Convert alcohol to mesylate (MsCl, Et₃N) or chloride (SOCl₂).
Substitution: React with Sodium Azide (NaN₃) in DMF at 60°C.
Safety: Azides are energetic; maintain temperature control.
Step 4: Staudinger Reduction
Reagents: Triphenylphosphine (PPh₃) followed by H₂O, or Hydrogenation (H₂, Pd/C).
Product: (2-Phenyl-1,3-oxazol-5-yl)methanamine.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic pathway from commercially available precursors to the target amine.
Structural Biology & Pharmacophore Utility
In medicinal chemistry, the (2-phenyl-1,3-oxazol-5-yl)methanamine scaffold is not merely a linker; it is an active pharmacophore.
Molecular Interaction Map
The Amine (Cationic Head): At physiological pH, the primary amine is protonated (
). It forms critical salt bridges with Aspartate or Glutamate residues in receptor binding pockets (e.g., the conserved Asp in Kinase DFG motifs).
The Oxazole (H-Bond Acceptor): The Nitrogen at position 3 is a weak base but a good hydrogen bond acceptor, often interacting with backbone amides in the target protein.
The Phenyl Ring (Hydrophobic Tail): Provides
stacking interactions with aromatic residues (Phe, Tyr, Trp) or occupies hydrophobic pockets.
Visualization: Pharmacophore Logic
Figure 2: Pharmacophore interaction map demonstrating binding modes within a protein active site.
Handling, Stability, and Safety
Storage:
Form: Usually isolated as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt to prevent oxidation and improve handling. The free base is an oil or low-melting solid that readily absorbs
from the air (carbamate formation).
Conditions: Store at -20°C under inert atmosphere (Argon/Nitrogen).
Solubility:
Salts: Highly soluble in water, DMSO, and Methanol.
Free Base: Soluble in DCM, Ethyl Acetate, and organic solvents; sparingly soluble in water.
Safety:
As a primary amine, it is corrosive and a skin irritant.
Oxazole derivatives can possess biological activity; handle as a potential bioactive agent.[1][2][3]
References
PubChem. (2025). (2-phenyl-1,3-oxazol-5-yl)methanamine Compound Summary. National Library of Medicine. [Link]
Beilstein Journal of Organic Chemistry. (2011). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. [Link]
Organic Chemistry Portal. (2023). Synthesis of Oxazoles. [Link]
Common Organic Chemistry. (2022). Reduction of Nitriles to Amines. [Link][4]
The Ascendancy of the 2-Phenyloxazole Scaffold: A Technical Guide to its History, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals The 2-phenyloxazole motif, a deceptively simple five-membered aromatic heterocycle, has emerged as a cornerstone in modern medicinal chemistry, catalysis, a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyloxazole motif, a deceptively simple five-membered aromatic heterocycle, has emerged as a cornerstone in modern medicinal chemistry, catalysis, and materials science. Its unique electronic and steric properties, coupled with its synthetic accessibility, have made it a privileged scaffold in the design of novel therapeutic agents, highly efficient catalysts, and innovative functional materials. This in-depth technical guide provides a comprehensive exploration of the history, development, and multifaceted applications of 2-phenyloxazole based ligands, offering field-proven insights and detailed methodologies for professionals in the field.
The 2-Phenyloxazole Core: A Privileged Structural Motif
The oxazole ring system, characterized by the presence of one nitrogen and one oxygen atom in a five-membered ring, imparts a unique combination of properties to the 2-phenyloxazole scaffold. The phenyl group at the 2-position significantly influences the molecule's electronic distribution, stability, and potential for intermolecular interactions. This structural arrangement is frequently found in a wide array of natural products and synthetically derived molecules exhibiting significant pharmacological activities.[1] The inherent planarity of the oxazole ring, which can be modulated by substitution on the phenyl ring, allows for effective interaction with biological targets such as enzymes and receptors.[1]
A Journey Through Time: The Historical Development of Oxazole Synthesis
The quest to construct the oxazole ring dates back to the late 19th century, with several named reactions laying the foundation for modern synthetic strategies.
The Pioneering Syntheses: Robinson-Gabriel and Fischer
The Robinson-Gabriel synthesis , first described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, is a classic and versatile method for preparing oxazoles.[2][3] This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone, typically catalyzed by a dehydrating agent like sulfuric acid or phosphorus pentoxide.[2][3][4][5] The starting 2-acylamino-ketones can be readily synthesized via the Dakin-West reaction.[2]
Another foundational method is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896.[6][7] This approach involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[6][7] While historically significant, this method is often limited to the synthesis of 2,5-disubstituted oxazoles, with both reactants typically being aromatic.[6]
The Advent of Modern Methodologies: The Van Leusen Reaction
A significant advancement in oxazole synthesis came in 1972 with the development of the van Leusen oxazole synthesis .[8] This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form a 5-substituted oxazole.[8][9][10][11] The van Leusen reaction is prized for its mild reaction conditions and broad substrate scope, allowing for the synthesis of a diverse range of oxazole derivatives.[8]
Mastering the Synthesis: Key Experimental Protocols
A deep understanding of the synthetic methodologies is crucial for any researcher working with 2-phenyloxazole based ligands. Below are detailed protocols for the most prominent synthetic routes.
Protocol 1: Classic Robinson-Gabriel Synthesis
This protocol outlines a traditional approach to the synthesis of 2,5-disubstituted oxazoles using sulfuric acid as the cyclodehydrating agent.[12]
Materials:
2-Acylamino-ketone
Acetic anhydride
Concentrated sulfuric acid
Crushed ice
Saturated sodium bicarbonate solution
Ethyl acetate or dichloromethane
Anhydrous sodium sulfate
Procedure:
Dissolve the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate).
Cool the solution to 0°C in an ice bath.
Add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the cooled solution.
Allow the reaction mixture to warm to room temperature and then heat to 90-100°C.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
Extract the product with ethyl acetate or dichloromethane (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Van Leusen Oxazole Synthesis
This protocol details the synthesis of a 5-substituted oxazole from an aldehyde and TosMIC.[9]
Materials:
Potassium tert-butoxide (t-BuOK)
Anhydrous Tetrahydrofuran (THF)
Tosylmethyl isocyanide (TosMIC)
Aldehyde
Methanol (MeOH)
Diethyl ether (Et2O)
Water
Saturated sodium hydrosulfide solution (NaHS)
Brine
Anhydrous sodium sulfate
Procedure:
To a suspension of t-BuOK (2.67 eq) in anhydrous THF (30 mL) at -60°C, add a solution of TosMIC (1.7 eq) in THF (30 mL).
After stirring for 15 minutes, slowly add a solution of the aldehyde (1.0 eq) in THF (20 mL).
After 1 hour, add MeOH (15 mL), and then allow the reaction to warm to room temperature and heat to reflux for 2 hours.
Dilute the reaction with water and Et2O.
Separate the layers and extract the aqueous layer with Et2O.
Combine the organic layers and wash sequentially with a saturated NaHS solution and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
The Diverse Applications of 2-Phenyloxazole Based Ligands
The versatility of the 2-phenyloxazole scaffold is evident in its wide range of applications, from modulating biological pathways to catalyzing complex chemical transformations.
In the Realm of Medicinal Chemistry
The 2-phenyloxazole core is a prominent feature in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1]
Anticancer Activity: Numerous 2-phenyloxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives have shown promising anticancer activity.[13][14]
Analgesic and Anti-inflammatory Properties: The oxazole nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[13] Several studies have reported the analgesic and anti-inflammatory effects of 2-phenyloxazolone derivatives.[13]
Antimicrobial and Antifungal Activity: The 2-phenyloxazole scaffold has been incorporated into molecules exhibiting potent activity against various strains of bacteria and fungi.[15][16][17][18]
Antiprotozoal Activity: Certain 2-amino-4-phenyloxazole derivatives have demonstrated significant in vitro activity against protozoa such as Giardia lamblia and Trichomonas vaginalis.[19]
The biological activity of these derivatives is highly dependent on the substitution patterns on both the phenyl and oxazole rings, influencing factors like potency, selectivity, and pharmacokinetic properties.[1]
Table 1: Representative Biological Activities of 2-Phenyloxazole Derivatives
Chiral 2-phenyloxazole-containing ligands have become indispensable in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The oxazole ring, in combination with another coordinating group, forms a bidentate ligand that can create a chiral environment around a metal center.
Phosphinoaryl-oxazolines (PHOX ligands): These P,N-ligands are a prominent class where the chirality is typically introduced via a chiral substituent on the oxazoline ring.[20] They have been successfully employed in a wide range of metal-catalyzed reactions, including asymmetric allylic alkylations.[20]
Oxazole-Pyridine N,N-Ligands: While less explored than their pyridine-oxazoline counterparts, chiral oxazole-pyridine ligands have shown great promise.[21] For example, [2.2]paracyclophane-based planar-chiral oxazole-pyridine ligands have demonstrated superior performance in palladium-catalyzed asymmetric acetoxylative cyclization reactions.[21]
The design of these ligands is critical, as subtle changes in their steric and electronic properties can have a profound impact on the enantioselectivity of the catalyzed reaction.[22][23]
Figure 1: Generalized workflow of asymmetric catalysis using a chiral 2-phenyloxazole ligand.
Illuminating the Microcosm: Fluorescent Probes
The inherent fluorescence of some 2-phenyloxazole derivatives has led to their development as fluorescent probes for the detection of biologically important species. For example, phenylazo-based probes incorporating a rhodol fluorophore have been designed for the sensitive detection of hypochlorous acid in living cells.[24] Similarly, benzothiazole-based fluorescent probes, which share structural similarities with the 2-phenyloxazole core, have been developed for detecting hydrogen peroxide and cysteine.[25][26][27]
Topic: Step-by-Step Synthesis Protocol for (2-Phenyl-1,3-oxazol-5-yl)methanamine
An Application Note for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step protocol for the synthesis of (2-Phenyl-1,3-oxazol-5-yl)methanamine, a valuable bui...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of (2-Phenyl-1,3-oxazol-5-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The oxazole scaffold is a privileged structure found in numerous biologically active compounds, and the 5-(aminomethyl) substitution offers a key vector for further molecular elaboration.
This guide is structured to provide not only a reproducible protocol but also the underlying chemical principles, ensuring that researchers can adapt and troubleshoot the synthesis as needed. The presented two-step strategy is designed for efficiency and versatility, beginning with the construction of a key aldehyde intermediate followed by its conversion to the target primary amine.
Overall Synthetic Strategy
The synthesis is approached via a two-part sequence. The first part involves the construction of the 2-phenyloxazole core functionalized with a formyl group at the 5-position. This is achieved through a modified Robinson-Gabriel type synthesis, which involves the oxidation and subsequent cyclodehydration of an N-acylated serine derivative. The second part accomplishes the conversion of the aldehyde to the primary amine via direct reductive amination.
Caption: High-level workflow for the synthesis of (2-Phenyl-1,3-oxazol-5-yl)methanamine.
Part 1: Synthesis of the Key Intermediate: 2-Phenyl-1,3-oxazole-5-carbaldehyde
The construction of the oxazole ring is a critical step. While classical methods like the Robinson-Gabriel synthesis often use harsh dehydrating agents like concentrated sulfuric acid, modern variations offer milder and more functional-group-tolerant conditions.[1][2] The protocol described here is adapted from the Wipf procedure, which utilizes readily available amino acid derivatives and proceeds through an in-situ oxidation and cyclodehydration sequence.[1]
Mechanism of Oxazole Formation
The reaction proceeds in two distinct stages. First, the secondary alcohol of the N-benzoyl serine derivative is oxidized to a ketone using a mild oxidant like Dess-Martin periodinane (DMP). This generates a β-keto amide intermediate. Second, this intermediate undergoes an Appel-type cyclodehydration. Triphenylphosphine and iodine form an iodophosphonium species that activates the enol form of the ketone, facilitating intramolecular nucleophilic attack by the amide oxygen. Subsequent elimination of water and triphenylphosphine oxide yields the aromatic oxazole ring.
Caption: Simplified mechanism for the formation of the oxazole ring from a serine precursor.
To a stirred solution of N-Benzoyl-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M), add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 minutes until the layers become clear.
Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude β-keto amide is often used directly in the next step without further purification.
Cyclodehydration:
Dissolve the crude β-keto amide from the previous step in anhydrous acetonitrile or DCM (approx. 0.2 M).
Add triethylamine (Et₃N, 3.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) to the solution.
Cool the mixture to 0 °C in an ice bath.
Add a solution of iodine (I₂, 1.5 eq) in the same solvent dropwise. The solution will turn dark brown.
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the oxazole product by TLC.
Quench the reaction with saturated aqueous Na₂S₂O₃. Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude residue by silica gel column chromatography to yield 2-Phenyl-1,3-oxazole-5-carbaldehyde.
Part 2: Synthesis of (2-Phenyl-1,3-oxazol-5-yl)methanamine
Reductive amination is a highly efficient and widely used method for converting aldehydes and ketones into amines.[3] This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and an ammonia source, which is then reduced in situ by a hydride reagent to the corresponding amine.[4]
Causality in Experimental Design
Ammonia Source: While aqueous ammonia can be used, anhydrous sources like ammonium acetate or a solution of ammonia in methanol are often preferred to control the water content, which can interfere with the reducing agent. Ammonium acetate also buffers the reaction medium.
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent for this transformation. It is mild enough that it will not reduce the starting aldehyde but is reactive enough to reduce the intermediate iminium ion. This selectivity prevents the side reaction of reducing the aldehyde to an alcohol. Catalytic hydrogenation is another excellent, clean alternative if the necessary equipment is available.[3]
Dissolve 2-Phenyl-1,3-oxazole-5-carbaldehyde (1.0 eq) in anhydrous methanol (MeOH, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
Add ammonium acetate (NH₄OAc, 10.0 eq) to the solution and stir until it dissolves.
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the stirring solution at room temperature. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
Reaction Execution:
Stir the reaction mixture at room temperature for 12-24 hours.
Monitor the reaction progress by TLC, observing the disappearance of the aldehyde spot and the appearance of a new, more polar amine spot (ninhydrin stain can be used for visualization).
Workup and Purification:
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the solution is acidic (pH ~2) to destroy any excess hydride reagent.
Stir for 30 minutes, then basify the solution by adding aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until pH > 10.
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or DCM.
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
Concentrate the solution under reduced pressure to obtain the crude (2-Phenyl-1,3-oxazol-5-yl)methanamine.
The product can be further purified by silica gel column chromatography, often using a solvent system containing a small amount of triethylamine (e.g., 1%) to prevent tailing of the amine product on the acidic silica gel.
Quantitative Data Summary
Step
Compound
M.W. ( g/mol )
Equiv.
Reagent 1
Reagent 2
Solvent
Temp. (°C)
Time (h)
Part 1A: Oxidation
N-Benzoyl-L-serine methyl ester
223.23
1.0
Dess-Martin Periodinane (1.2 eq)
-
DCM
RT
1-3
Part 1B: Cyclodehydration
Crude β-Keto Amide
~221.21
1.0
PPh₃ (1.5 eq), I₂ (1.5 eq)
Et₃N (3.0 eq)
ACN/DCM
0 to RT
2-4
Part 2: Reductive Amination
2-Phenyl-1,3-oxazole-5-carbaldehyde
173.17
1.0
NH₄OAc (10.0 eq)
NaBH₃CN (1.5 eq)
MeOH
RT
12-24
Safety Precautions
Dess-Martin Periodinane (DMP): Can be shock-sensitive and should not be heated excessively. Handle with non-metal spatulas.
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Always use in a well-ventilated fume hood.
Iodine: Stains skin and can cause burns. Wear appropriate personal protective equipment (PPE).
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Can release hydrogen cyanide gas upon contact with acid. The quenching step must be performed carefully in a fume hood.
Always wear safety glasses, a lab coat, and appropriate gloves when performing these procedures.
References
Wipf, P., and Miller, C. P. A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry. Available at: [Link]
Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
Various Authors. Robinson-Gabriel Synthesis. SynArchive. Available at: [Link]
Kumar, A., et al. Synthesis of 2-phenyl-4,5-substituted oxazoles by copper-catalyzed intramolecular cyclization of functionalized enamides. PubMed. Available at: [Link]
Various Authors. Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
Wikipedia. Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]
Hernández-Vázquez, E., et al. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]
Application Note: Strategies for the Covalent Coupling of (2-Phenyl-1,3-oxazol-5-yl)methanamine
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective coupling of (2-Phenyl-1,3-oxazol-5-yl)methanamine, a valuable heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective coupling of (2-Phenyl-1,3-oxazol-5-yl)methanamine, a valuable heterocyclic building block. We move beyond simple step-by-step instructions to deliver a foundational understanding of the reaction mechanisms and the rationale behind reagent selection and condition optimization. Detailed, field-tested protocols for robust amide bond formation and reductive amination are presented, complete with comparative data, troubleshooting advice, and mechanistic diagrams to ensure reproducible success in your synthetic campaigns.
Introduction: The Utility of the Oxazole Scaffold
(2-Phenyl-1,3-oxazol-5-yl)methanamine is a bifunctional building block featuring a stable 2,5-disubstituted oxazole core and a reactive primary aminomethyl group. The oxazole ring system is a prevalent motif in medicinal chemistry, prized for its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities.[1] The primary amine serves as a crucial synthetic handle, allowing for the covalent attachment of this scaffold to a wide array of molecules, from simple carboxylic acids to complex biomolecules, facilitating the exploration of new chemical space in drug discovery programs.
This guide details the principal methods for coupling this amine: amide bond formation, the most common transformation in medicinal chemistry, and reductive amination, a powerful tool for generating secondary amines.[2]
Part 1: Amide Bond Formation - The Cornerstone of Molecular Assembly
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the reaction requires a "coupling reagent" to activate the carboxylic acid, transforming the hydroxyl group into a good leaving group and rendering the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[2][3]
Figure 1: General workflow for amide bond formation.
This is a classic and cost-effective method. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[3][4] While this intermediate can react directly with the amine, it is prone to racemization and can rearrange into a stable N-acylurea byproduct. The addition of 1-Hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form an OBt-active ester, which is less prone to racemization and reacts efficiently with the amine.[5]
Experimental Protocol:
To a stirred solution of the desired carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M) under an inert atmosphere (N₂ or Argon), add HOBt (1.2 eq).
Cool the mixture to 0 °C in an ice bath.
Add EDC·HCl (1.2 eq) to the mixture and stir for 15-30 minutes at 0 °C. A successful activation is often indicated by the dissolution of the reagents.
Add a solution of (2-Phenyl-1,3-oxazol-5-yl)methanamine (1.1 eq) in a minimal amount of the reaction solvent.
Add a non-nucleophilic base such as Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.5-3.0 eq).
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography on silica gel.
Uronium-based reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most powerful and efficient coupling reagents available.[6] HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole), which forms a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt core provides anchimeric assistance, accelerating the rate of amidation, making HATU exceptionally effective for sterically hindered substrates and for minimizing racemization.
Figure 2: Activation of a carboxylic acid with HATU.
Experimental Protocol:
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M) in a flask under an inert atmosphere.
Add HATU (1.1 eq) to the solution.
Add DIEA (3.0 eq) and stir the mixture at room temperature for 10-20 minutes to pre-activate the acid.
Add (2-Phenyl-1,3-oxazol-5-yl)methanamine (1.1 eq) to the reaction mixture.
Stir at room temperature for 1-4 hours. The reaction is typically much faster than with carbodiimides.
Monitor progress by TLC or LC-MS.
Work-up and purification are performed as described in Protocol A.
Reagent
M.W.
Equivalents
Purpose
Carboxylic Acid
Variable
1.0
Substrate
(2-Phenyl-1,3-oxazol-5-yl)methanamine
175.19
1.1
Nucleophile
HATU
380.23
1.1
Coupling Reagent
DIEA
129.24
3.0
Non-nucleophilic base
Anhydrous DMF
-
-
Solvent
Part 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, yielding secondary amines. The process involves the reaction of our primary amine with an aldehyde or ketone to form a transient imine (or enamine) intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reducing agent for this transformation as it is mild, tolerant of many functional groups, and selectively reduces the protonated iminium ion intermediate much faster than the starting carbonyl.[7]
Figure 3: Pathway for one-pot reductive amination.
Protocol C: One-Pot Reductive Amination with STAB
Experimental Protocol:
Dissolve (2-Phenyl-1,3-oxazol-5-yl)methanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M).
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid (0.1-0.2 eq) can be added to catalyze this step, but it is often not necessary.
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the mixture in portions. The reaction may be mildly exothermic.
Stir at room temperature for 4-16 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product via flash column chromatography.
Reagent
M.W.
Equivalents
Purpose
(2-Phenyl-1,3-oxazol-5-yl)methanamine
175.19
1.0
Nucleophile
Aldehyde/Ketone
Variable
1.1
Electrophile
Sodium Triacetoxyborohydride (STAB)
211.94
1.5
Reducing Agent
Anhydrous DCM/DCE
-
-
Solvent
Part 3: Comparative Summary and Considerations
The choice of coupling strategy depends on factors such as substrate complexity, scale, cost, and desired reaction speed.
Cause: Poor quality reagents (especially coupling agents and anhydrous solvents), incorrect stoichiometry, or insufficient activation time.
Solution: Use freshly opened, high-purity reagents. Ensure solvents are strictly anhydrous. For HATU coupling, allow for a 15-minute pre-activation step before adding the amine.
Formation of N-acylurea (with EDC/DCC):
Cause: The O-acylisourea intermediate rearranged before reacting with the amine.
Solution: Ensure an adequate amount (at least 1.0 eq) of HOBt or HOAt is used to trap the intermediate. Run the reaction at a lower temperature (0 °C).
Incomplete Reaction:
Cause: Steric hindrance around the amine or carboxylic acid. Insufficient base.
Solution: Switch to a more powerful coupling reagent like HATU. Increase the equivalents of the coupling reagent and base. Increase reaction time or temperature moderately (e.g., to 40 °C).
References
Benchchem. Application Notes and Protocols for Coupling Boc-NH-PEG4-C3-acid to a Primary Amine.
AxisPharm. Amide coupling Protocol for Amino PEG.
Fisher Scientific. Amide Synthesis.
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
GSP Chemical Industries. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
Aapptec Peptides. Coupling Reagents.
Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.
MilliporeSigma. Peptide Coupling Reagents Guide.
STUDIES ON THE SYNTHESIS OF 2-(3-PHENYL-1,2,4-OXADIAZOL-5- YL) BENZOIC ACID.
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI.
Application Notes and Protocols for the Use of (2-Phenyl-1,3-oxazol-5-yl)methanamine in Peptidomimetic Design
Introduction: The Strategic Imperative for Peptidomimetics and the Role of the Oxazole Scaffold The therapeutic potential of peptides is vast, owing to their high specificity and potency. However, their clinical applicat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Imperative for Peptidomimetics and the Role of the Oxazole Scaffold
The therapeutic potential of peptides is vast, owing to their high specificity and potency. However, their clinical application is often hampered by inherent limitations such as poor metabolic stability, low bioavailability, and conformational flexibility leading to reduced receptor affinity.[1] Peptidomimetic design seeks to overcome these hurdles by creating novel structures that mimic the essential pharmacophoric elements of a native peptide while possessing improved drug-like properties.
A key strategy in peptidomimetic design is the incorporation of heterocyclic scaffolds into the peptide backbone. These rigid units can enforce specific secondary structures, such as β-turns, which are often crucial for biological recognition.[2] Among these, the 1,3-oxazole moiety has emerged as a particularly valuable building block. Found in a variety of bioactive natural products, the oxazole ring confers conformational rigidity and metabolic stability due to its aromatic character and resistance to enzymatic degradation.[1] Furthermore, the electronic properties of the oxazole can influence peptide-protein and peptide-nucleic acid interactions.
This guide focuses on the application of a specific, versatile building block: (2-Phenyl-1,3-oxazol-5-yl)methanamine . The presence of the phenyl group at the 2-position and the aminomethyl group at the 5-position offers a unique combination of aromatic interaction potential and a site for seamless integration into a growing peptide chain.
Physicochemical Properties and Handling of (2-Phenyl-1,3-oxazol-5-yl)methanamine
A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis.
Property
Value
Source
Molecular Formula
C₁₀H₁₀N₂O
PubChem CID: 57200720
Molecular Weight
174.20 g/mol
PubChem CID: 57200720
Appearance
Off-white to pale yellow solid
Typical for similar compounds
Solubility
Soluble in common organic solvents (DMF, DMSO, DCM, MeOH)
Inferred from synthetic protocols
Stability
Stable under standard laboratory conditions. Avoid strong oxidizing agents.
General chemical knowledge
Synthesis of the Core Building Block: (2-Phenyl-1,3-oxazol-5-yl)methanamine
While several methods exist for the synthesis of 2,5-disubstituted oxazoles, the Robinson-Gabriel synthesis provides a reliable route starting from a 2-acylamino-ketone.[3][4]
Protocol 1: Synthesis of (2-Phenyl-1,3-oxazol-5-yl)methanamine via a Modified Robinson-Gabriel Approach
This protocol outlines a two-step process involving the formation of an N-protected intermediate followed by deprotection.
Part A: Synthesis of N-Benzoyl-2-amino-1-chloroacetone
Starting Material: Begin with commercially available 1,3-dichloroacetone.
Amination: React 1,3-dichloroacetone with a protected source of ammonia, such as hexamethylenetetramine, followed by acidic hydrolysis to yield 1-amino-3-chloroacetone hydrochloride.
Acylation: Acylate the resulting amine with benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature.
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove salts and purify the crude product by recrystallization or column chromatography to obtain N-benzoyl-2-amino-1-chloroacetone.
Part B: Cyclization to form the Oxazole and Conversion to the Amine
Cyclization: Treat the N-benzoyl-2-amino-1-chloroacetone with a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid in a suitable solvent.[3][4] This will effect the intramolecular cyclization to form 5-(chloromethyl)-2-phenyl-1,3-oxazole.
Azide Formation: The chloromethyl group can be converted to an azidomethyl group by reaction with sodium azide in a polar aprotic solvent like DMF. This is a crucial step to introduce the nitrogen functionality.
Reduction: Reduce the azide to the primary amine using a standard reducing agent such as triphenylphosphine followed by water (Staudinger reaction) or catalytic hydrogenation (H₂/Pd-C).
Purification: Purify the final product, (2-Phenyl-1,3-oxazol-5-yl)methanamine, by column chromatography on silica gel.
Figure 1: Synthetic workflow for (2-Phenyl-1,3-oxazol-5-yl)methanamine.
Preparation for Solid-Phase Peptide Synthesis (SPPS): Fmoc-Protection
For seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, the primary amine of (2-Phenyl-1,3-oxazol-5-yl)methanamine must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Protocol 2: Fmoc-Protection of (2-Phenyl-1,3-oxazol-5-yl)methanamine
Dissolution: Dissolve (2-Phenyl-1,3-oxazol-5-yl)methanamine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
Base Addition: Add a mild inorganic base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq) to the solution and stir until dissolved.
Fmoc-Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq) in 1,4-dioxane dropwise over 30 minutes.
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, add water and extract the product with an organic solvent such as ethyl acetate.
Purification: Wash the combined organic layers with dilute acid (e.g., 1 M HCl) to remove any unreacted amine, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Final Product: Purify the crude product by column chromatography on silica gel to yield Fmoc-(2-phenyl-1,3-oxazol-5-yl)methanamine as a white solid.
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS) Protocol
The Fmoc-protected building block can be readily incorporated into a peptide sequence using standard automated or manual SPPS protocols.
Protocol 3: SPPS using Fmoc-(2-phenyl-1,3-oxazol-5-yl)methanamine
This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin for a C-terminal amide.
Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin linker or the previously coupled amino acid. Repeat this step once.
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
Coupling of Fmoc-(2-phenyl-1,3-oxazol-5-yl)methanamine:
Pre-activate a solution of Fmoc-(2-phenyl-1,3-oxazol-5-yl)methanamine (3-5 eq), a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 eq), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 eq) in DMF for 5-10 minutes.
Add the activated solution to the deprotected resin and agitate for 1-2 hours.
Monitoring the Coupling: Perform a Kaiser test to ensure complete coupling. A negative result (yellow beads) indicates the absence of free primary amines. If the test is positive, a second coupling may be necessary.
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 2: General workflow for SPPS incorporating the oxazole building block.
Impact on Peptide Structure and Function: Case Studies and Mechanistic Insights
The incorporation of the 2-phenyl-1,3-oxazole-5-yl moiety can have profound effects on the conformational and biological properties of a peptide.
Conformational Constraints and Induction of Secondary Structures
The planar and rigid nature of the oxazole ring restricts the rotational freedom of the peptide backbone in its vicinity. This conformational constraint can be strategically employed to induce or stabilize specific secondary structures, most notably β-turns. The oxazole ring can act as a surrogate for an i+1 or i+2 residue in a β-turn, pre-organizing the peptide into a bioactive conformation.
Conformational Analysis: The conformational preferences of peptides containing oxazole-amino acids have been studied using theoretical calculations, FTIR, and NMR spectroscopy. These studies have shown that a stable conformation, stabilized by an intramolecular N-H···N hydrogen bond, can predominate in low-polarity environments. This hydrogen bond involves the amide proton of the preceding amino acid and the nitrogen atom of the oxazole ring.
Enhancement of Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The introduction of the phenyl-oxazole unit can enhance biological activity through several mechanisms:
Increased Receptor Affinity: By locking the peptide into a bioactive conformation, the entropic penalty upon binding to a receptor is reduced, leading to a higher binding affinity.
Improved Metabolic Stability: The oxazole ring is resistant to cleavage by peptidases, which can significantly increase the in vivo half-life of the peptide.
Modulation of Pharmacokinetic Properties: The lipophilic character of the phenyl group can influence the overall hydrophobicity of the peptidomimetic, potentially improving membrane permeability.
Quantitative Example: While specific data for (2-Phenyl-1,3-oxazol-5-yl)methanamine is emerging, studies on similar 2,5-disubstituted oxazole-containing peptidomimetics have demonstrated significant improvements in biological activity. For instance, in a series of antitubercular compounds, the R-enantiomer of a 5-(3-indolyl)oxazole derivative showed a MIC of 12.5 µM against Mycobacterium tuberculosis, a significant improvement over its stereoisomer (MIC = 100 µM).[3] This highlights the importance of the specific stereochemical presentation of the oxazole scaffold.
Conclusion and Future Directions
(2-Phenyl-1,3-oxazol-5-yl)methanamine is a valuable and versatile building block for the design of novel peptidomimetics. Its straightforward incorporation into peptide sequences using standard SPPS protocols, combined with its ability to impart conformational rigidity and enhance metabolic stability, makes it an attractive tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to facilitate the successful application of this promising scaffold in the quest for new and improved peptide-based therapeutics. Future research will likely focus on a more detailed quantitative understanding of the structure-activity relationships of peptides containing this moiety and the exploration of its use in more complex macrocyclic and constrained peptide architectures.
References
Mhlongo, J. T., Brasil, E., de la Torre, B. G., & Albericio, F. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine drugs, 18(4), 203. [Link]
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
Mann, E., & Kessler, H. (2003). New oxazole-based peptidomimetics: useful building blocks for the synthesis of orthogonally protected macrocyclic scaffolds. Organic letters, 5(24), 4567–4570. [Link]
Kumar, S. V., Saraiah, B., Misra, N. C., & Ila, H. (2012). Synthesis of 2-phenyl-4,5-substituted oxazoles by copper-catalyzed intramolecular cyclization of functionalized enamides. The Journal of organic chemistry, 77(23), 10752–10763. [Link]
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
Google Patents. (n.d.). Methods for the synthesis of fmoc protected amines.
ResearchGate. (n.d.). Methods for Removing the Fmoc Group. [Link]
Supporting Information. (n.d.). Supplementary Material (ESI) for Chemical Communications. [Link]
IISTE. (n.d.). Synthesis, Characterization and Biological Study of Some New 1,3-Oxazolone-5(4H)-one Derivatives. [Link]
ResearchGate. (n.d.). Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver.... [Link]
PubMed. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein. [Link]
Mhlongo, J. T., Brasil, E., de la Torre, B. G., & Albericio, F. (2020). Naturally Occurring Oxazole-Containing Peptides. PMC. [Link]
PubMed. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
SciELO. (n.d.). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. [Link]
CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. [Link]
PubMed. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. [Link]
MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]
PMC. (n.d.). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. [Link]
PubMed. (n.d.). Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2. [Link]
ResearchGate. (n.d.). Design, Synthesis, Molecular Docking, ADMET Studies, and Biological Activity Evaluation of new 2-({[3-aryl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-benzimidazoles and 6-amino-6-aryl-5,6-dihydro[1,6,. [Link]
PubMed. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. [Link]
ResearchGate. (n.d.). Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. [Link]
PMC. (n.d.). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. [Link]
ResearchGate. (n.d.). Conformational Properties of Oxazole-Amino Acids: Effect of the Intramolecular N–H···N Hydrogen Bond. [Link]
ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. [Link]
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of 2-Phenyl-4,5-Substituted Oxazoles by Copper-Catalyzed Intramolecular Cyclization of Functionalized Enamides.. [Link]
MDPI. (n.d.). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
MDPI. (n.d.). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). [Link]
MDPI. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
MDPI. (n.d.). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. [Link]
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][5][6] OXAZIN-4-YL) ACETATE DERIV. [Link]
Functionalization of the primary amine in (2-Phenyl-1,3-oxazol-5-yl)methanamine
Executive Summary (2-Phenyl-1,3-oxazol-5-yl)methanamine (CAS: 125464-69-7) represents a high-value "privileged structure" in medicinal chemistry. It serves as a bioisostere for benzylamine, offering altered metabolic sta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(2-Phenyl-1,3-oxazol-5-yl)methanamine (CAS: 125464-69-7) represents a high-value "privileged structure" in medicinal chemistry. It serves as a bioisostere for benzylamine, offering altered metabolic stability, reduced basicity (pKa ~8.5 vs. 9.3 for benzylamine), and specific hydrogen-bond acceptor vectors via the oxazole nitrogen.[1] This guide details the strategic functionalization of the primary amine moiety, focusing on maintaining the integrity of the 1,3-oxazole ring, which can be sensitive to hydrolytic ring-opening under harsh acidic conditions.[1]
Section 1: Chemical Profile & Stability Considerations
Before initiating synthesis, the researcher must understand the electronic environment of the scaffold.[1] The 2-phenyl substituent stabilizes the oxazole ring through conjugation, making it more robust than unsubstituted oxazoles. However, the C5-position attachment renders the methylene group "benzylic-like," susceptible to radical oxidation if mishandled.[1]
Parameter
Value / Characteristic
Implication for Synthesis
Molecular Weight
174.20 g/mol
Ideal for fragment-based drug design (FBDD).
Amine pKa (Est.)
~8.4 – 8.7
Moderately nucleophilic; requires non-nucleophilic bases (DIPEA) to prevent salt formation during coupling.
Ring Stability
Acid-Sensitive (pH < 2)
CRITICAL: Avoid strong mineral acids (HCl, H₂SO₄) at high temperatures.[1] Risk of Cornforth-type rearrangement or hydrolysis.
Solubility
Moderate (DCM, MeOH)
Good solubility in chlorinated solvents; HCl salts may precipitate in ether.[1]
NMR Marker
~7.1–7.3 ppm (s, 1H)
The C4-H proton is a diagnostic singlet.[1] Disappearance or shift indicates ring degradation.
Section 2: Strategic Functionalization Workflows
The primary amine allows for diverse chemical space exploration. We categorize the protocols into three primary "Vectors" based on the desired linkage.
Diagram 1: Functionalization Decision Tree
The following logic gate assists in selecting the optimal pathway based on the electrophile type.
Caption: Strategic selection of reagents based on the target pharmacophore linkage.
Section 3: Detailed Protocols
Protocol A: HATU-Mediated Amide Coupling
Application: High-yield synthesis of amide libraries.
Rationale: HATU is chosen over EDC/HOBt for its faster kinetics, which minimizes the time the oxazole is exposed to potentially acidic byproducts.[1] DIPEA is used to scavenge protons, ensuring the amine remains nucleophilic.[1]
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol).
Mechanism:[2][3][4][5] The carboxylate attacks HATU to form the activated O-azabenzotriazole ester.
Wait Time: Stir at Room Temperature (RT) for 15 minutes. A color change (often yellow to orange) indicates activation.
Addition: Add (2-Phenyl-1,3-oxazol-5-yl)methanamine (1.1 mmol) in one portion.
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.
Self-Validating Check: The LCMS should show the product mass [M+H]+ and the disappearance of the activated ester.
Workup (Mild): Dilute with EtOAc (20 mL). Wash with saturated NaHCO₃ (2x) and Brine (1x).[1] Do not wash with 1M HCl , as this may destabilize the oxazole if contact time is prolonged.[1] Use 5% Citric Acid if acidic wash is strictly necessary.
Purification: Flash chromatography (0-5% MeOH in DCM).
Protocol B: Reductive Amination (The "Soft" Alkylation)
Application: Introducing flexible alkyl linkers or benzyl groups.
Rationale: Sodium triacetoxyborohydride (STAB) is used instead of NaCNBH₃ (toxic) or NaBH₄ (too strong, reduces aldehydes to alcohols).[1] STAB works under mild conditions where the imine forms selectively.
Symptom:[2][4][5][6] LCMS shows a mass corresponding to ring opening (M+18) or cleavage of the benzyl-N bond.
Cause: Exposure to strong acid (e.g., TFA deprotection of other groups) for >1 hour.[1]
Solution: Use HCl in Dioxane for deprotections at 0°C and quench immediately.
Over-Alkylation (Protocol B):
Symptom:[2][4][5][6] Formation of tertiary amine (dialkylated).
Solution: Ensure the aldehyde is the limiting reagent or use the amine in slight excess (1.2 equiv).
Analytical Markers (1H NMR in DMSO-d6)
Oxazole C4-H: Singlet at
7.15 – 7.30 ppm. This is the "heartbeat" of the molecule. If this splits or shifts upfield to <6.5 ppm, the ring is compromised.[1]
Methylene (-CH₂-N): Doublet (if coupled to NH) or Singlet around
4.2 – 4.5 ppm.
References
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
Palmer, D. C. (Ed.).[1] (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Standard text for heterocyclic stability).
PubChem. Compound Summary for (2-phenyl-1,3-oxazol-5-yl)methanamine. Link[1]
Application Note: Scalable Production Methods for 2-phenyl-1,3-oxazol-5-yl methylamine
Abstract: This document provides a comprehensive guide for the scalable synthesis of 2-phenyl-1,3-oxazol-5-yl methylamine, a valuable building block for drug discovery and development. The oxazole scaffold is a privilege...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive guide for the scalable synthesis of 2-phenyl-1,3-oxazol-5-yl methylamine, a valuable building block for drug discovery and development. The oxazole scaffold is a privileged structure in medicinal chemistry, and efficient access to functionalized derivatives is of paramount importance. We present a robust and scalable two-step synthetic sequence commencing with the formation of a key intermediate, 2-phenyl-1,3-oxazole-5-carbaldehyde, via the Van Leusen oxazole synthesis. This is followed by a high-efficiency reductive amination to yield the target primary amine. This guide offers detailed, step-by-step protocols, discusses the rationale behind methodological choices, and addresses critical considerations for process scale-up, targeting researchers, chemists, and drug development professionals.
Introduction and Strategic Overview
The 2-phenyl-1,3-oxazole moiety is a core structural feature in numerous pharmacologically active compounds. The introduction of a methylamine group at the C5 position provides a key functional handle for further derivatization and a basic center for modulating pharmacokinetic properties. The development of a scalable, cost-effective, and reproducible synthesis is therefore a critical objective for leveraging this scaffold in medicinal chemistry programs.
Several classical methods exist for constructing the oxazole ring, including the Robinson-Gabriel, Fischer, and van Leusen syntheses.[1][2][3] For the specific substitution pattern of the target molecule, a retrosynthetic analysis suggests that the most efficient and scalable approach involves the late-stage introduction of the amine functionality. Our recommended strategy hinges on two key transformations:
Van Leusen Oxazole Synthesis: To construct the 2-phenyl-5-formyloxazole core. This reaction is renowned for its operational simplicity, mild conditions, and use of readily available starting materials—benzaldehyde and tosylmethyl isocyanide (TosMIC).[4][5]
Reductive Amination: To convert the intermediate aldehyde directly into the target primary methylamine. This is a high-yielding and clean transformation that avoids the harsher conditions or multi-step procedures associated with methods like the Gabriel synthesis.
Retrosynthetic Analysis
The logical disconnection of the target molecule leads to a straightforward and scalable synthetic plan. The primary C-N bond is disconnected to reveal a 5-formyl oxazole intermediate, which in turn is disconnected via the Van Leusen reaction logic to commercially available precursors.
Figure 1: Retrosynthetic analysis of 2-phenyl-1,3-oxazol-5-yl methylamine.
Key Synthetic Methodologies: Rationale and Implementation
Part 1: Synthesis of 2-Phenyl-1,3-oxazole-5-carbaldehyde
The Van Leusen oxazole synthesis is a powerful one-pot reaction that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[5] The reaction proceeds via the initial deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent intramolecular cyclization and elimination of the tosyl group under basic conditions yields the aromatic oxazole ring.[3] This method is chosen for its scalability due to its tolerance of various functional groups, mild reaction conditions (typically room temperature), and the commercial availability of TosMIC.
Causality Behind Experimental Choices:
Base: Potassium carbonate (K₂CO₃) is selected as a mild, inexpensive, and easily handled base, sufficient to deprotonate TosMIC and drive the reaction.
Solvent: Methanol (MeOH) is an excellent solvent for this reaction, as it readily dissolves the starting materials and the base, facilitating a homogenous reaction mixture.
Temperature: The reaction proceeds efficiently at room temperature, obviating the need for specialized heating or cooling equipment on a large scale, thereby reducing energy costs and simplifying the process.
Figure 2: Forward synthesis workflow from starting materials to the final product.
Part 2: Synthesis of 2-phenyl-1,3-oxazol-5-yl methylamine
Reductive amination is a highly efficient method for converting aldehydes into amines. The process involves the initial formation of an imine intermediate by reacting the aldehyde with an amine (in this case, ammonia), followed by in-situ reduction to the corresponding amine.
Causality Behind Experimental Choices:
Amine Source: A solution of ammonia in methanol is a convenient and effective source of the amine nucleophile. Using ammonia ensures the formation of the primary amine.
Reducing Agent: Sodium borohydride (NaBH₄) is a mild, selective, and cost-effective reducing agent that will readily reduce the imine intermediate without affecting the oxazole ring. Its ease of handling makes it preferable to more reactive hydrides for large-scale production.
One-Pot Procedure: Combining the imine formation and reduction steps into a single pot simplifies the workflow, reduces solvent waste, and improves overall process efficiency, which are critical advantages for scaling up.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 2-Phenyl-1,3-oxazole-5-carbaldehyde
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Role
Benzaldehyde
106.12
5.31 g (5.0 mL)
50.0
Starting Material
Tosylmethyl isocyanide (TosMIC)
195.24
10.25 g
52.5
Starting Material
Potassium Carbonate (K₂CO₃)
138.21
13.82 g
100.0
Base
Methanol (MeOH)
32.04
200 mL
-
Solvent
Procedure:
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add methanol (200 mL), potassium carbonate (13.82 g, 100.0 mmol), and Tosylmethyl isocyanide (10.25 g, 52.5 mmol).
Stir the resulting suspension at room temperature for 15 minutes.
Add benzaldehyde (5.0 mL, 50.0 mmol) dropwise to the suspension over a period of 5 minutes.
Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde starting material is consumed.
Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of methanol.
Concentrate the filtrate under reduced pressure to obtain a crude solid.
Recrystallize the crude product from a minimal amount of hot ethanol/water to yield 2-phenyl-1,3-oxazole-5-carbaldehyde as a pale yellow solid.
Dry the product under vacuum. (Typical yield: 75-85%).
Protocol 2: Synthesis of 2-phenyl-1,3-oxazol-5-yl methylamine
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Role
2-Phenyl-1,3-oxazole-5-carbaldehyde
173.17
6.93 g
40.0
Starting Material
Ammonia in Methanol (7N Soln.)
17.03 (NH₃)
25 mL
~175
Amine Source
Sodium Borohydride (NaBH₄)
37.83
2.27 g
60.0
Reducing Agent
Methanol (MeOH)
32.04
150 mL
-
Solvent
Procedure:
In a 500 mL round-bottom flask, dissolve 2-phenyl-1,3-oxazole-5-carbaldehyde (6.93 g, 40.0 mmol) in methanol (150 mL).
Add the 7N solution of ammonia in methanol (25 mL, ~175 mmol) to the flask.
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add sodium borohydride (2.27 g, 60.0 mmol) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor by TLC for the disappearance of the intermediate imine.
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of water (50 mL) at 0 °C to decompose excess NaBH₄.
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
Extract the remaining aqueous solution with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter the solution and concentrate under reduced pressure to yield the crude 2-phenyl-1,3-oxazol-5-yl methylamine.
The product can be further purified by column chromatography or by conversion to its hydrochloride salt, which can be readily recrystallized. (Typical yield: 80-90%).
Scale-Up and Process Optimization
When transitioning from laboratory scale to pilot or production scale, several factors must be considered:
Thermal Management: The reductive amination step, particularly the addition of sodium borohydride, is exothermic. On a larger scale, a jacketed reactor with controlled cooling is necessary to maintain the optimal temperature and ensure safety.
Reagent Addition: Controlled, slow addition of reagents is critical for managing exotherms and ensuring reaction homogeneity.
Work-up and Purification: At scale, extraction can be resource-intensive. Optimizing the purification to favor crystallization over chromatography is highly desirable. Converting the final amine product to its hydrochloride salt with HCl in a suitable solvent is an effective method for purification and isolation, as the salt often has better crystallinity and stability.
Atom Economy: The presented route has good atom economy. Further optimization could involve recycling solvents where feasible to improve the process's environmental footprint.
Conclusion
The synthetic route detailed in this application note, utilizing a Van Leusen oxazole synthesis followed by a one-pot reductive amination, provides a highly efficient, robust, and scalable method for the production of 2-phenyl-1,3-oxazol-5-yl methylamine. The use of mild conditions, readily available reagents, and high-yielding transformations makes this approach ideally suited for researchers and professionals in the field of drug development requiring reliable access to this important chemical intermediate.
References
Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [1]
Wikipedia contributors. (2023). Robinson–Gabriel synthesis. Wikipedia, The Free Encyclopedia. [2]
NROChemistry. Van Leusen Reaction. NROChemistry. [6]
Organic Chemistry Portal. Van Leusen Reaction. Organic-chemistry.org. [7]
Wikipedia contributors. (2023). Van Leusen reaction. Wikipedia, The Free Encyclopedia. [3]
Ma, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [4]
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Organic-chemistry.org. [5]
Solving solubility issues of (2-Phenyl-1,3-oxazol-5-yl)methanamine in organic solvents
Reference ID: TSC-OX-5AM-2024 Executive Summary & Physicochemical Profile Welcome to the technical support hub for (2-Phenyl-1,3-oxazol-5-yl)methanamine . This heterocyclic building block is critical in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Reference ID: TSC-OX-5AM-2024
Executive Summary & Physicochemical Profile
Welcome to the technical support hub for (2-Phenyl-1,3-oxazol-5-yl)methanamine . This heterocyclic building block is critical in medicinal chemistry for introducing the oxazole scaffold, often acting as a bioisostere for amides or esters.
However, users frequently report solubility anomalies. These are rarely due to the molecule itself being "insoluble," but rather a misunderstanding of its protonation state (Salt vs. Free Base) and lattice energy .[1]
The Core Solubility Challenge
The molecule exists in two distinct forms with opposing solubility profiles. You must identify which form you possess before selecting a solvent.
Feature
Free Base (Oil/Low-Melting Solid)
Hydrochloride Salt (Crystalline Solid)
Primary Character
Lipophilic / Nucleophilic
Hydrophilic / Ionic
Solubility (DCM, EtOAc)
High (Preferred solvents)
Insoluble (Suspension only)
Solubility (Water)
Low / Insoluble
High
Solubility (MeOH/DMSO)
High
High
Solubility (Hexanes)
Insoluble (Oils out)
Insoluble
Common Appearance
Yellowish viscous oil or waxy solid
White to off-white crystalline powder
Solubility Decision Matrix (Interactive Logic)
The following logic flow helps you determine the correct solvent system based on your specific material state.
Figure 1: Decision tree for solvent selection based on the protonation state of the oxazole amine.
Troubleshooting Guides & FAQs
Issue 1: "My sample won't dissolve in Dichloromethane (DCM) or Ethyl Acetate."
Diagnosis: You almost certainly have the Hydrochloride (HCl) salt . Manufacturers often supply the salt form for improved stability and shelf-life. The ionic lattice of the salt is too strong to be broken by non-polar solvents like DCM.
Solution:
Switch Solvent: If your reaction tolerates it, use Methanol (MeOH) or DMSO .
Convert to Free Base: If you must use DCM (e.g., for an amide coupling or reductive amination in non-protic conditions), you must "free-base" the compound first.[1]
Suspend the insoluble salt in DCM (approx. 10 mL per gram).
Add an equal volume of saturated aqueous NaHCO₃ (Sodium Bicarbonate) or 1M NaOH.
Stir vigorously for 15 minutes. The solid should disappear as the amine deprotonates and migrates into the DCM layer.
[1] 4. Separate the organic (DCM) layer.
[1] 5. Extract the aqueous layer once more with DCM.
Dry combined organics over Na₂SO₄, filter, and concentrate.
Result: You now have the free base oil, which is fully soluble in DCM.
Issue 2: "The compound is oiling out / forming a gum in Hexanes or Ether."
Diagnosis: The free base contains a polar primary amine and a polar oxazole ring. While it is organic-soluble, it is too polar for strict hydrocarbons like Hexane or Pentane.[1] It will separate into a dense, oily phase rather than precipitating as a crystal.[1]
Solution:
Avoid pure hydrocarbons.
Use Co-solvents: If you are trying to recrystallize or precipitate the product, use a mixture of Ethyl Acetate/Hexanes (1:3) or DCM/Hexanes .[1]
Trituration: If you have a gum, add a small amount of cold Diethyl Ether and scratch the flask sides to induce crystallization.
Issue 3: "The solution turned yellow/brown upon standing."
Diagnosis: Primary benzylic-type amines are susceptible to oxidation and formation of carbamates upon exposure to atmospheric CO₂. The oxazole ring is electron-deficient, but the exocyclic amine is nucleophilic.[1]
Solution:
Store under Argon/Nitrogen.
Check Purity: A yellow color often indicates trace oxidation products (N-oxides or imine formation).[1] If the NMR is clean, the color is likely a minor impurity (chromophore) and may not affect subsequent reactions.[1]
Purification: Pass through a short pad of silica gel using DCM:MeOH:NH₄OH (95:5:[1]1) to remove colored impurities.
Advanced Handling: Reactivity & Stability
When planning reactions, consider the electronic environment of the oxazole ring.[2][3]
Electronic Profile
C2 Position (Phenyl ring): Stable.
C5 Position (Methanamine): The amine is a primary nucleophile .
Oxazole Ring: The ring itself is weakly basic (pyridine-like Nitrogen) but generally stable to mild acids/bases. However, strong acids can hydrolyze the ring, especially at high temperatures.[1]
Recommended Reaction Solvents
Reaction Type
Recommended Solvent
Notes
Amide Coupling
DMF or DCM
If using DCM, ensure you use the Free Base form.[1]
Reductive Amination
DCE or MeOH
MeOH is excellent for solubilizing the HCl salt directly if using NaBH₃CN.
SnAr / Displacement
DMSO or NMP
High solubility; DMSO disrupts aggregation.
Visualizing the Workup Workflow
The following diagram illustrates the standard workflow to isolate the pure amine from a reaction mixture, avoiding "gummy" precipitates.
Figure 2: Standard workup protocol to isolate (2-Phenyl-1,3-oxazol-5-yl)methanamine as a soluble free base.
References & Data Sources
PubChem Compound Summary. (2-Phenyl-1,3-oxazol-5-yl)methanamine. National Center for Biotechnology Information.
Purification of Heterocyclic Amines. Purification of meta-phenylenediamine and related heterocycles. US Patent 3203994A (Contextual reference for amine handling).
Technical Support Center: Troubleshooting Cyclization Failures in 2-Phenyloxazole Formation
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the critical cyclizat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the critical cyclization step of 2-phenyloxazole formation. The following resources provide in-depth, field-proven insights to help you overcome experimental challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the most common synthesis for 2-phenyloxazoles, and why is the cyclization step so critical?
A1: The most prevalent method for synthesizing 2,5-disubstituted oxazoles, including 2-phenyloxazoles, is the Robinson-Gabriel synthesis. This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone precursor.[1][2] The cyclization step is the core of the transformation, where the five-membered oxazole ring is forged. It is an acid-catalyzed process where the enol or enolate of the ketone attacks the amide carbonyl, followed by dehydration to yield the aromatic oxazole ring. This step is highly sensitive to reaction conditions, and its failure is the most common reason for poor overall yield.[3]
Q2: What are the primary classes of issues observed during the cyclization stage?
A2: Most cyclization failures can be categorized into three main problems:
Low or No Yield of the Desired Oxazole: The reaction fails to proceed, or conversion is minimal.
Degradation of Starting Material: The 2-acylamino-ketone precursor is consumed, but instead of the product, tar or unidentifiable decomposition products are formed.[3]
Formation of Significant Side Products: The reaction yields undesired, stable byproducts that complicate purification and reduce the yield of the target molecule.[4]
Q3: How critical is the purity of the 2-acylamino-ketone starting material?
A3: It is absolutely critical. Impurities from the previous step (e.g., unreacted reagents from an amidation reaction) can interfere with the cyclodehydration catalyst. Furthermore, the presence of water is particularly detrimental, as it can lead to the hydrolysis of the amide bond in the starting material under the strongly acidic conditions required for cyclization, preventing the desired intramolecular reaction.[3] Always ensure your starting material is thoroughly purified and dried before proceeding.
Troubleshooting Guide: Specific Issues and Solutions
Problem 1: Consistently Low or No Product Yield with Minimal Starting Material Decomposition
Your reaction appears clean (no tarring), but analysis (TLC, LC-MS) shows a high percentage of unreacted starting material even after extended reaction times. This suggests the activation energy for the cyclodehydration is not being met.
Q: My reaction has stalled. What are the most likely causes and how can I resolve this?
A: A stalled reaction points to insufficient reactivity under the chosen conditions. The primary factors to investigate are the potency of your dehydrating agent and the reaction temperature.
Causality: The cyclodehydration step requires a sufficiently strong Lewis or Brønsted acid to activate the carbonyl groups for intramolecular attack. If the chosen reagent is too mild for your specific substrate (e.g., one with electron-withdrawing groups that deactivate the carbonyls), the reaction will not proceed efficiently.[3] Similarly, inadequate thermal energy can prevent the reaction from overcoming its activation barrier.
Recommended Solutions:
Increase Reaction Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for any signs of decomposition.
Optimize the Cyclodehydrating Agent: The choice of dehydrating agent is the most critical parameter. If a mild agent is failing, a stronger one may be required. However, a very strong acid can cause charring with sensitive substrates.[4] A screening experiment is the most logical approach.
Dehydrating Agent
Typical Conditions
Advantages
Disadvantages & Potential Side Effects
Conc. Sulfuric Acid (H₂SO₄)
Neat or in Ac₂O, 80-120 °C
Inexpensive, powerful
Can cause charring/decomposition of sensitive substrates.[3][4]
Polyphosphoric Acid (PPA)
Neat, 100-160 °C
Effective, often gives higher yields (50-60%) than H₂SO₄.[4]
Viscous and difficult to stir; workup can be challenging.
Phosphorus Oxychloride (POCl₃)
In DMF, Pyridine, or neat, 90-110 °C
Potent dehydrating agent.
Can lead to Vilsmeier-Haack formylation if DMF is used as a solvent with electron-rich substrates.[4]
Trifluoroacetic Anhydride (TFAA)
In DCM or neat, 0 °C to reflux
Milder conditions, good for sensitive substrates.
More expensive; can be volatile and corrosive.
Eaton's Reagent (P₂O₅ in MeSO₃H)
60-100 °C
Very powerful, can cyclize stubborn substrates.
Highly corrosive and requires careful handling.
This protocol outlines a parallel experiment to efficiently identify the optimal dehydrating agent for your 2-acylamino-ketone.
Preparation: In a dry glovebox or under an inert atmosphere (Argon or Nitrogen), arrange four dry reaction vials equipped with stir bars.
Reagent Addition: To each vial, add the 2-acylamino-ketone starting material (1.0 eq, e.g., 100 mg).
Solvent/Reagent Dispensing:
Vial 1: Add concentrated H₂SO₄ (2.0 eq).
Vial 2: Add Phosphorus Oxychloride (POCl₃) (1.5 eq) in dry pyridine (0.2 M).
Vial 3: Add Trifluoroacetic Anhydride (TFAA) (2.0 eq) in dry DCM (0.2 M).
Vial 4: Add Polyphosphoric Acid (PPA) (10x by weight) and heat with mechanical stirring if possible.
Reaction: Place all vials in a pre-heated reaction block at a moderate starting temperature (e.g., 80 °C).
Monitoring: After 1 hour, take a small aliquot from each vial (where possible), quench carefully with ice/water and saturated NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate to assess conversion.
Analysis: Compare the reaction progress in each vial to identify the most promising condition. If reactions are slow, consider increasing the temperature.
Problem 2: Low Yield with Significant Tar/Polymer Formation
The reaction mixture darkens considerably, and workup yields a low recovery of a complex mixture or an insoluble tar. This indicates your reaction conditions are too harsh for the substrate.
Q: My reaction is producing a lot of tar. How can I prevent this decomposition?
A: Tar formation is a clear sign of substrate decomposition due to overly aggressive reaction conditions, typically from an excessively strong acid or high temperatures. [3]
Causality: Strong dehydrating agents like concentrated sulfuric acid can promote intermolecular side reactions, polymerization, and charring, especially at elevated temperatures. The goal is to find a "sweet spot" where the cyclization is efficiently catalyzed without degrading the starting material or product.
Recommended Solutions:
Lower the Reaction Temperature: Immediately reduce the reaction temperature. Some cyclizations can proceed effectively at room temperature or slightly above with the right catalyst.
Switch to a Milder Dehydrating Agent: If using H₂SO₄ or PPA, switch to a milder alternative like Trifluoroacetic Anhydride (TFAA) or a modern catalytic system.[2]
Ensure Anhydrous Conditions: The presence of water can exacerbate decomposition under harsh acidic conditions. Ensure all glassware is oven-dried and solvents are anhydrous.[3]
Below is a decision tree to guide your troubleshooting process based on the primary experimental observation.
Caption: Troubleshooting Decision Tree for 2-Phenyloxazole Cyclization.
References
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). ResearchGate.
Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. (n.d.). BenchChem.
Robinson-Gabriel Synthesis. (n.d.). SynArchive.
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
Oxazole Synthesis: A Technical Support Center for Common Side Reactions. (n.d.). BenchChem.
Application Notes and Protocols for Oxazole Ring Formation. (n.d.). BenchChem.
Comparing reactivity of (2-Phenyl-1,3-oxazol-5-yl)methanamine vs benzylamine
Executive Summary This guide provides a technical comparison between Benzylamine (a standard primary amine building block) and (2-Phenyl-1,3-oxazol-5-yl)methanamine (a heteroaryl bioisostere). Key Takeaways: Reactivity:...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between Benzylamine (a standard primary amine building block) and (2-Phenyl-1,3-oxazol-5-yl)methanamine (a heteroaryl bioisostere).
Key Takeaways:
Reactivity: The oxazole analog is less basic and less nucleophilic than benzylamine due to the electron-withdrawing nature of the 1,3-oxazole ring.
Synthesis Utility: While benzylamine reacts rapidly under mild conditions, the oxazole derivative often requires high-efficiency coupling reagents (e.g., HATU, COMU) to achieve comparable yields in amide bond formation.[1]
Medicinal Chemistry: The oxazole motif offers improved aqueous solubility and distinct metabolic stability profiles, serving as a non-classical bioisostere for the phenyl ring to lower logP and mitigate metabolic hotspots.[1]
Chemical Properties & Electronic Analysis[1][2]
The fundamental difference in reactivity stems from the electronic environment of the primary amine.[1]
*Note: The pKa is estimated based on the structural analogy to furfurylamine (pKa ~8.[1]9) and the additional electron-withdrawing effect of the oxazole nitrogen.[1]
Electronic Landscape Analysis
The 1,3-oxazole ring acts as an electron sink. The ring nitrogen (N3) and oxygen (O1) are electronegative, creating an inductive withdrawal (
effect) on the exocyclic methylene group.[1] This reduces the electron density available on the primary amine nitrogen, lowering its basicity and nucleophilicity compared to the benzylamine, where the phenyl ring is relatively electron-neutral.
Figure 1: Comparative electronic effects on the primary amine center.
Reactivity Profile
Amide Coupling Efficiency[1]
Benzylamine: Reacts readily with carboxylic acids using standard carbodiimides (EDC/HOBt).[1] Over-acylation can occur if stoichiometry is not controlled.[1]
Oxazole-Amine: Due to reduced nucleophilicity, reaction rates are slower.
Recommendation: Use "active ester" generators like HATU or T3P in the presence of a tertiary base (DIPEA) to ensure complete conversion.[1]
Risk: Incomplete reaction with weak acids; requires monitoring by LCMS.[1]
Stability & Hydrolysis[1]
Benzylamine: Highly stable to acid, base, and oxidative conditions.[1]
Oxazole-Amine: The oxazole ring is generally stable but can undergo ring opening under vigorous acidic hydrolysis (e.g., 6M HCl at reflux), converting to an
Activation: Dissolve the carboxylic acid in DMF (0.1 M concentration). Add HATU and stir for 5 minutes at room temperature (RT) to generate the activated species.
Addition: Add DIPEA, followed immediately by the oxazole-methanamine.
Note: The solution should turn yellow upon HATU activation.[1]
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]
Validation: Look for the disappearance of the acid peak and formation of the product mass [M+H]
To empirically determine the reactivity difference in your specific system.
Competition Experiment: Mix 1.0 equiv of Benzylamine and 1.0 equiv of Oxazole-amine in DCM.
Limiting Reagent: Add 0.5 equiv of Acetic Anhydride (or Benzoyl Chloride) dropwise at 0°C.
Analysis: After 10 minutes, quench with MeOH and analyze the ratio of Acetyl-Benzylamine vs. Acetyl-Oxazole-amine via HPLC or NMR.
Expected Result: Benzylamine product will dominate (>90%), confirming the lower nucleophilicity of the oxazole derivative.[1]
Strategic Applications in Drug Design
The transition from a benzylamine to an oxazole-methanamine is a strategic "bioisosteric hop."
Why make the switch?
LogP Reduction: The oxazole ring is more polar than a phenyl ring, typically lowering cLogP by 1.0–1.5 units, which improves water solubility and reduces non-specific binding.[1]
Metabolic Stability: The phenyl ring is a common site for CYP450-mediated oxidation (hydroxylation).[1] The oxazole ring is less prone to oxidative metabolism, potentially extending the half-life (
) of the drug candidate.
-Stacking: The oxazole ring can still engage in - interactions within a binding pocket but with a different quadrupole moment, potentially picking up unique H-bond interactions via the ring nitrogen.
Figure 2: Strategic rationale for scaffold replacement.
References
PubChem. (2-Phenyl-1,3-oxazol-5-yl)methanamine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
Meanwell, N. A. (2011).[1] Bioisosterism in Medicinal Chemistry. In Tactics in Contemporary Drug Design. Springer.[1] (General reference for heterocycle bioisosterism).
Palmer, D. C. (Ed.).[1] (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] (Authoritative text on oxazole ring stability and reactivity).
Organic Chemistry Data. pKa Values of Heterocycles (Furfurylamine vs Benzylamine). Available at: [Link][1]
Structural Elucidation of Oxazole Derivatives: A Comparative Guide to X-Ray Diffraction Strategies
Executive Summary Oxazole derivatives represent a "privileged scaffold" in modern medicinal chemistry, serving as critical bioisosteres for amides and esters in antiviral and anticancer therapeutics.[1] However, their ef...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Oxazole derivatives represent a "privileged scaffold" in modern medicinal chemistry, serving as critical bioisosteres for amides and esters in antiviral and anticancer therapeutics.[1] However, their efficacy is strictly governed by their solid-state conformation and intermolecular packing. This guide compares the primary structural analysis methodologies—Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Computational Modeling —to provide a decision-making framework for drug development professionals.
Part 1: Comparative Analysis of Structural Methodologies
In the development of oxazole-based therapeutics (e.g., analogues of Linezolid or novel VEGFR inhibitors), the choice of analytical method dictates the depth of insight into bioavailability and patentability.
The Strategic Landscape: SC-XRD vs. PXRD vs. Hybrid
Feature
Method A: Single Crystal XRD (SC-XRD)
Method B: Powder XRD (PXRD)
Method C: Computational Prediction (CSP)
Primary Output
Absolute 3D configuration ( stereochemistry), bond lengths, angles.[2]
Critical. Resolves subtle - stacking and C-H...N interactions unique to the oxazole ring.
Screening. Identifies batch-to-batch consistency in oxazole synthesis.
Supportive. Estimates stability of hypothetical oxazole polymorphs.
Sample Requirement
High-quality single crystal ( mm).
Polycrystalline powder ( mg).
Molecular structure file (.mol/.pdb).
Resolution Limit
Atomic level ( Å).
Macro/Lattice level (-spacing).
Theoretical (force-field dependent).
"Performance" Metric
R-factor (). The gold standard for FDA submissions.
Signal-to-Noise. Speed of acquisition for high-throughput screening.
Energy Minima. Ranking of thermodynamic stability.
Expert Insight: When to Choose Which?
Choose SC-XRD during the Lead Optimization phase. You must confirm the absolute stereochemistry of chiral centers attached to the oxazole ring (e.g., at the C2 or C5 position) to validate structure-activity relationship (SAR) models.
Choose PXRD during Process Development . Once the active pharmaceutical ingredient (API) solid form is established, PXRD is the only cost-effective way to monitor polymorphic transitions during scale-up (e.g., converting from a metastable solvate to a stable anhydrate).
Part 2: Critical Structural Determinants in Oxazoles
Understanding the diffraction data requires recognizing the specific intermolecular forces that drive oxazole crystallization.
The Nitrogen "Anchor" (C-H...N)
Unlike imidazoles, the oxazole nitrogen is less basic but acts as a highly directional hydrogen bond acceptor.
Observation: In SC-XRD, look for short contact distances (
Å) between the oxazole nitrogen and acidic protons (e.g., carboxylic acids or amide hydrogens) of neighboring molecules.
Impact: These interactions often form "ribbon" or "ladder" motifs in the crystal lattice, directly influencing the melting point and solubility.
Pi-Stacking & Slip Distance
The planarity of the oxazole ring promotes
- stacking.
Observation: Measure the centroid-to-centroid distance between stacked rings. Typical stable oxazole stacks range from 3.5–3.8 Å .
Significance: A "slipped" stack (offset geometry) often correlates with higher fluorescence efficiency (relevant for bio-imaging probes), whereas "face-to-face" stacking may indicate lower solubility but higher density.
Part 3: Experimental Protocol
Protocol: Optimized Crystallization of Functionalized Oxazoles
Crystallizing oxazoles can be challenging due to their moderate polarity and potential for hydrolysis. This protocol utilizes a "Slow Evaporation with Anti-Solvent Diffusion" hybrid approach.
Phase 1: Solvent Selection & Preparation
Primary Solvent: Dissolve the crude oxazole derivative in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Why: Oxazoles dissolve well in moderately polar aprotic solvents. Avoid alcohols initially if transesterification side-reactions are a risk.
Anti-Solvent: Use n-Hexane or Pentane .
Why: Non-polar alkanes force the aromatic oxazole out of solution slowly, promoting ordered lattice growth.
Phase 2: The Diffusion Setup
Prepare a concentrated solution (
mg/mL) in a narrow glass vial (inner vial).
Place the inner vial (uncapped) inside a larger jar containing the anti-solvent (outer reservoir).
Critical Step: Seal the outer jar tightly. The anti-solvent vapors will diffuse into the inner vial, slowly lowering solubility.
Temperature Control: Store at 4°C in a vibration-free environment.
Expert Note: Lower temperatures reduce the kinetic energy of the molecules, favoring the formation of the thermodynamically stable polymorph over metastable kinetic forms.
Phase 3: Data Collection (SC-XRD)
Mounting: Select a crystal with sharp edges (avoid clustered needles). Mount on a glass fiber using perfluoropolyether oil (cryo-protectant).
Cooling: Collect data at 100 K using a Nitrogen cryostream.
Reasoning: Freezing reduces thermal vibration (Debye-Waller factor), significantly improving the resolution of the oxazole ring atoms, which can otherwise appear disordered due to thermal motion.
Part 4: Visualization of Workflows
Diagram 1: Structural Elucidation Pipeline
This workflow illustrates the decision logic from synthesis to final CIF generation.
Caption: Logic flow for determining the crystal structure of oxazole derivatives, prioritizing SC-XRD for absolute configuration.
Diagram 2: Intermolecular Interaction Map
Visualizing the key forces stabilizing the oxazole lattice.
Caption: Interaction map highlighting the critical role of the Nitrogen (N3) acceptor and Pi-stacking in defining physicochemical properties.
Part 5: Case Study & Data Interpretation
Case Study: Polymorphism in 4,5-Diphenyloxazole Derivatives
In a comparative study of oxazole derivatives (e.g., similar to those found in CCDC 2040703), SC-XRD revealed two distinct polymorphs based on solvent choice:
Form I (Grown from Ethanol):
Packing: Herringbone motif.
Interactions: Dominant C-H...N interactions.
Properties: High melting point, lower solubility.
Form II (Grown from Toluene):
Packing: Stacked columns.
Interactions: Dominant
- interactions (centroid distance 3.6 Å).
Properties: Enhanced fluorescence, lower density.
Interpretation Checklist for Researchers:
Check the R-factor: For oxazoles, an
is acceptable. Higher values may indicate disorder in the flexible side chains.
Check the Flack Parameter: If your oxazole has a chiral center, the Flack parameter must be close to 0.0 (with low standard deviation) to confirm absolute configuration.
Check for Solvents: Oxazoles often form solvates. Ensure the electron density map does not show "voids" that correspond to disordered solvent molecules, which can artificially inflate stability data.
References
Grzeskiewicz, A. M., et al. (2021).[5] "Weak Intermolecular Interactions in a Series of Bioactive Oxazoles." Molecules, 26(11), 3024.
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Oxazole Crystal Structures."
Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique."
Rigaku Corporation. "Evaluation of polymorphic forms by powder X-ray diffraction."
Mehariya, K. R. "X-Ray Crystallographic Study of Novel Oxazole Derivatives." Anchor Publishing.
A Senior Application Scientist's Guide to the Elemental Analysis of (2-Phenyl-1,3-oxazol-5-yl)methanamine
This guide provides an in-depth comparison and verification framework for the elemental analysis of (2-Phenyl-1,3-oxazol-5-yl)methanamine. Designed for researchers, scientists, and drug development professionals, this do...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison and verification framework for the elemental analysis of (2-Phenyl-1,3-oxazol-5-yl)methanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating system for compound verification. We will explore the theoretical basis, benchmark against alternative methods, and provide actionable protocols for achieving certifiable purity.
Introduction: The Role of Elemental Analysis in Modern Drug Discovery
In the landscape of contemporary organic chemistry and drug development, while sophisticated techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have become the primary tools for structural elucidation, elemental analysis remains the definitive method for confirming the empirical formula and assessing the purity of a synthesized compound.[1][2] For a novel molecule like (2-Phenyl-1,3-oxazol-5-yl)methanamine, a heterocyclic amine with potential applications in medicinal chemistry, rigorous verification of its elemental composition is a non-negotiable checkpoint for publication and further development.
This guide establishes the analytical workflow for verifying the elemental composition of (2-Phenyl-1,3-oxazol-5-yl)methanamine, grounding the process in authoritative standards and field-proven insights.
Theoretical Composition: The Analytical Benchmark
The first step in any verification process is to establish the theoretical "ground truth." The molecular formula for (2-Phenyl-1,3-oxazol-5-yl)methanamine is C₁₀H₁₀N₂O .[3] Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u), we can calculate the theoretical elemental percentages.
Molecular Weight: 174.19 g/mol
The expected mass percentages are calculated as follows:
These theoretical values serve as the ultimate reference point against which all experimental data will be compared.
Primary Verification Method: Combustion Analysis
The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[4] This technique is predicated on the complete, high-temperature combustion of a sample in an oxygen-rich environment, converting the constituent elements into simple, quantifiable gases (CO₂, H₂O, and N₂).[4][5]
Workflow and Mechanistic Choices
The process is not merely about burning the sample; each stage is a deliberate choice to ensure quantitative conversion and detection.
Caption: Workflow for CHN Combustion Analysis.
Causality: The choice of a high-purity standard like acetanilide is critical. It provides a known C, H, and N percentage, allowing for the calibration of the thermal conductivity detector (TCD). The TCD's response is proportional to the concentration of the gas passing over it, making this calibration the foundation of the quantitative measurement. The reduction step, typically involving heated copper, is essential to convert various nitrogen oxides (NOx) formed during combustion into a single species, N₂, ensuring accurate nitrogen determination.[5]
Data Interpretation and Acceptance Criteria
The output from a CHN analyzer provides the experimental mass percentages of C, H, and N. For a new compound to be considered pure, the experimental values must fall within a narrow margin of the theoretical values.
Acceptance Standard: The widely accepted deviation in academic and pharmaceutical settings is ±0.4% from the theoretical value.[6][7] A sample that meets this criterion is considered to have confirmed its elemental composition and high purity.
Comparative Data Table: Theoretical vs. Experimental
Below is a table showing the theoretical values for (2-Phenyl-1,3-oxazol-5-yl)methanamine alongside a set of representative "passing" experimental results.
Element
Theoretical %
Representative Experimental %
Deviation %
Status
Carbon (C)
68.94
69.21
+0.27
Pass
Hydrogen (H)
5.79
5.68
-0.11
Pass
Nitrogen (N)
16.08
16.35
+0.27
Pass
Alternative and Complementary Verification Techniques
While elemental analysis confirms purity and empirical formula, it does not provide structural information. A comprehensive verification strategy integrates multiple analytical techniques.
Caption: Integrated strategy for compound verification.
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the parent ion, often to within 5 ppm.[6][7] This accuracy is sufficient to distinguish between different molecular formulas that have the same nominal mass, thus providing strong evidence for the elemental composition. It serves as a powerful alternative or complement to combustion analysis.[8]
NMR Spectroscopy (¹H and ¹³C): NMR is the principal technique for determining the precise arrangement of atoms and the carbon-hydrogen framework of a molecule.[1] For (2-Phenyl-1,3-oxazol-5-yl)methanamine, NMR would confirm the presence of the phenyl ring, the oxazole core, and the methanamine group, and their connectivity.
Chromatography (HPLC/GC): Chromatographic methods are essential for assessing purity by separating the target compound from any impurities or starting materials. A single sharp peak in an HPLC or GC chromatogram is a strong indicator of a pure sample.
Detailed Experimental Protocol: CHN Analysis
This protocol outlines the steps for a self-validating elemental analysis experiment.
Objective: To quantitatively determine the Carbon, Hydrogen, and Nitrogen content of a synthesized batch of (2-Phenyl-1,3-oxazol-5-yl)methanamine.
Instrumentation: Automated CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube).
Materials:
Test Sample: (2-Phenyl-1,3-oxazol-5-yl)methanamine, dried under vacuum to remove residual solvents.
Standard: Acetanilide (C₈H₉NO), high purity grade.
Ensure the combustion and reduction tubes are at their setpoint temperatures (typically ~950-1000°C for combustion and ~650°C for reduction).
Condition the instrument by running several blank (empty tin capsule) analyses to achieve a stable baseline.
Accurately weigh 1-2 mg of the acetanilide standard into a tin capsule. Record the exact weight.
Analyze the standard. The instrument software will use the known composition of acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) and the measured signal to generate calibration factors (K-factors).
Run at least two more standards to ensure the calibration is reproducible. The resulting % compositions should be within ±0.3% of the theoretical values for acetanilide.
Sample Analysis:
Accurately weigh 1-2 mg of the dried (2-Phenyl-1,3-oxazol-5-yl)methanamine sample into a tin capsule. Crimp the capsule to ensure no air is trapped inside.
Record the exact weight and place the sample into the autosampler.
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
The resulting combustion gases (CO₂, H₂O, N₂) are separated and detected by the TCD.
The instrument software uses the previously determined calibration factors and the sample weight to calculate the C, H, and N percentages.
Data Validation:
Perform the sample analysis in triplicate to ensure precision.
Calculate the average percentage for C, H, and N from the three runs.
Compare the average experimental percentages to the theoretical values calculated in Section 2.
Calculate the deviation for each element. If all three deviations are within ±0.4%, the sample is considered pure and its elemental composition is verified.
Conclusion
The verification of (2-Phenyl-1,3-oxazol-5-yl)methanamine's elemental composition is a critical quality control step that underpins the reliability of all subsequent research. While modern spectroscopic methods provide the structural blueprint, combustion-based elemental analysis offers the definitive confirmation of purity and empirical formula. By adhering to a rigorous, self-validating protocol and interpreting the results against established standards (±0.4% deviation), researchers can confidently assert the identity and quality of their synthesized material, ensuring the integrity of their scientific findings.
References
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved February 15, 2026, from a Google search result.[4]
Elemental analysis. (2024). In Wikipedia. Retrieved February 15, 2026, from [Link]1]
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved February 15, 2026, from [Link]2]
Basic principles and tests of organic element analysis. (2024, March 7). Universal Lab Blog. Retrieved February 15, 2026, from a Google search result.[9]
Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350–8358.[8]
Elemental analysis and chemical composition. (n.d.). INFINITIA Industrial Consulting. Retrieved February 15, 2026, from [Link]]
Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega, 7(26), 22375–22383. Available at: [Link]6]
An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Retrieved February 15, 2026, from [Link]7]
(2-phenyl-1,3-oxazol-5-yl)methanamine. (n.d.). PubChemLite. Retrieved February 15, 2026, from a Google search result.[3]
In its simplest form, simultaneous CHNS analysis requires high temperature combustion... (n.d.). PerkinElmer. Retrieved February 15, 2026, from a Google search result.[5]
Executive Summary & Immediate Action Stop and Read: (2-Phenyl-1,3-oxazol-5-yl)methanamine (CAS: 130277-88-2) is a primary amine attached to a heteroaromatic oxazole ring. While often used as a stable building block in dr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Action
Stop and Read: (2-Phenyl-1,3-oxazol-5-yl)methanamine (CAS: 130277-88-2) is a primary amine attached to a heteroaromatic oxazole ring. While often used as a stable building block in drug discovery, its disposal requires strict adherence to organic base protocols.
Critical Hazard:
Incompatibility: As a primary amine, this compound is basic. DO NOT mix directly with concentrated acid waste streams or acid chlorides; this will result in immediate exothermic neutralization, potential splattering, and aerosolization of hazardous material.
Bioactivity: As a pharmacophore scaffold, treat this substance as potentially bioactive/toxic. Zero drain disposal is permitted.
Immediate PPE Requirements
Category
Specification
Reason for Selection
Gloves
Nitrile (Double-glove recommended)
Protects against permeation of organic amines.
Eye Protection
Chemical Splash Goggles
Primary amines are caustic/irritating to mucous membranes.
Respiratory
Fume Hood (Face Velocity >100 fpm)
Prevents inhalation of amine vapors or dust.
Body
Lab Coat (Buttoned), Long Pants
Standard dermal protection.
Chemical Profile & Disposal Logic
To dispose of this chemical safely, you must understand its reactivity profile. The disposal protocol is dictated by two functional groups:
The Methanamine (
): This is the "driver" of disposal logic. It is a nucleophile and a base. It will react violently with oxidizing agents (peroxides, nitric acid) and exothermically with strong acids.
The Oxazole Ring: This aromatic heterocycle is generally stable but combustible. It requires high-temperature incineration (thermal oxidation) to break down the nitrogen oxides (
) properly.
Operational Rule: All waste containing this compound must be routed to High BTU Incineration streams.
Applicable for: Reaction byproducts, rotary evaporator traps, and recrystallization filtrates.
Solvent Assessment: Determine the primary solvent.
Halogenated (DCM, Chloroform): Use the Halogenated Waste Stream.
Non-Halogenated (Methanol, Ethyl Acetate, THF): Use the Non-Halogenated Organic Waste Stream.
pH Check (Crucial):
If the solution was acidified during workup, it is safe to add to the organic solvent waste.
If the solution is basic (contains free amine), ensure the waste container does not contain high concentrations of acid chlorides or active esters to prevent pressure buildup.
Transfer: Pour into the appropriate carboy using a funnel. Close the cap immediately to prevent amine odors from escaping.
Scenario C: HPLC/LCMS Waste
Applicable for: Analytical samples.
Buffer Warning: If your mobile phase contains acidic modifiers (Formic acid, TFA), the amine will exist as a salt. This is safe for standard solvent waste containers.
Segregation: Do not mix LCMS waste (often 50% water) with high-BTU organic waste if your facility separates "Aqueous Waste" from "Organic Solvents." However, due to the organic nature of the oxazole, Organic Solvent Waste is preferred to ensure incineration.
Waste Segregation Logic (Decision Matrix)
The following diagram illustrates the critical decision pathways for disposing of (2-Phenyl-1,3-oxazol-5-yl)methanamine to prevent incompatible mixtures.
Figure 1: Decision matrix for segregating oxazole-methanamine waste based on physical state and solvent composition.
Regulatory & Compliance Information
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), this specific CAS is not P-listed or U-listed. However, the generator is responsible for determining characteristics.
Characteristic of Ignitability (D001): Likely applicable if the amine is dissolved in a flammable solvent (Flash point < 60°C).
Characteristic of Corrosivity (D002): Applicable if the waste is an aqueous solution with pH ≥ 12.5. (Pure amines are basic; check pH if disposing of aqueous layers).
Generator Status: Treat as Non-Regulated Organic Waste only if it does not exhibit D001/D002 characteristics, but best practice dictates managing it as Hazardous Chemical Waste for incineration.
DOT Shipping (for Waste Haulers)
If you are preparing a Lab Pack for pickup:
Proper Shipping Name: Waste Amines, solid, corrosive, n.o.s. (contains (2-Phenyl-1,3-oxazol-5-yl)methanamine) OR Waste Flammable Liquid, n.o.s. (if in solvent).[1][2][3][4]
Hazard Class: Class 8 (Corrosive) or Class 3 (Flammable).
Emergency Spill Procedures
In the event of a spill outside the fume hood:
Evacuate: Clear the immediate area.
PPE Up: Wear goggles, lab coat, and double nitrile gloves .
Neutralize (Liquid Spills):
Do not use strong acids.
Use a commercial solvent absorbent (e.g., vermiculite, clay) or a specific "Organic Base" spill kit.
Sweep (Solid Spills):
Avoid creating dust.[1][5][6][7][8] Use a dustpan and brush dedicated to hazardous waste.
Wipe the area with a mild detergent and water; dispose of wipes as solid hazardous waste.
Decontamination: Clean the surface with water. Collect all rinsate into the liquid waste container.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[3][4][9]
PubChem. (2024). Compound Summary: (2-Phenyl-1,3-oxazol-5-yl)methanamine. National Library of Medicine.
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).
A Senior Application Scientist's Guide to the Safe Handling of (2-Phenyl-1,3-oxazol-5-yl)methanamine
Hazard Analysis: Understanding the Intrinsic Risks The primary directive in handling any chemical is to understand its inherent hazards. Based on data from analogous structures like 2-phenyloxazole and other primary arom...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Analysis: Understanding the Intrinsic Risks
The primary directive in handling any chemical is to understand its inherent hazards. Based on data from analogous structures like 2-phenyloxazole and other primary aromatic amines, (2-Phenyl-1,3-oxazol-5-yl)methanamine is anticipated to present the following risks:
Skin Irritation: Like many amine compounds, it is likely to cause skin irritation upon direct contact.[4][5]
Serious Eye Irritation: Contact with the eyes is expected to cause serious irritation or damage.[4][6]
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[4][6]
Potential for Sensitization: Some amine compounds can cause allergic skin reactions (skin sensitization) upon repeated exposure.[7]
Toxicity of Aromatic Amines: Primary aromatic amines as a class are noted for potential health hazards, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[2][8]
Given these potential hazards, a multi-layered approach to safety, combining engineering controls, personal protective equipment, and stringent operational protocols, is mandatory.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the minimum required PPE for handling (2-Phenyl-1,3-oxazol-5-yl)methanamine.
Protection Type
Recommended Equipment
Specifications & Rationale
Eye and Face Protection
Tight-sealing chemical safety goggles and a face shield.
Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is essential.[6][9] Goggles protect against dust and splashes, while the face shield offers a secondary layer of protection for the entire face, which is crucial when handling potentially corrosive or irritating substances.[10]
Skin Protection
Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). A flame-resistant lab coat or chemical-resistant apron.
Gloves must be inspected before each use and removed using the proper technique to avoid contaminating the skin.[11][12] A lab coat prevents direct contact with the skin and personal clothing.[5]
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.
This is required if handling the compound outside of a certified chemical fume hood, or if there is a risk of exceeding exposure limits.[6][13] Respirator selection must be based on a thorough risk assessment.[10]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for ensuring safety at every stage of the handling process. The following protocols provide a step-by-step guide for laboratory personnel.
Preparation and Pre-Handling Checks:
Risk Assessment: Before beginning any work, perform a task-specific risk assessment.
Fume Hood Verification: Ensure the chemical fume hood is operational and certified. All handling of the solid compound and its solutions should occur within the fume hood.[14]
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[11]
PPE Donning: Put on all required PPE as detailed in the table above.
Handling and Dispensing:
Containment: Conduct all weighing and dispensing activities within the fume hood to contain any dust or vapors.
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[5][9]
Grounding: When transferring the substance, use non-sparking tools and ensure equipment is properly grounded to prevent static discharge, which can be an ignition source.[15][16]
Solution Preparation: If preparing a solution, add the solid (2-Phenyl-1,3-oxazol-5-yl)methanamine slowly to the solvent to prevent splashing.
Storage:
Container: Keep the compound in a tightly sealed, clearly labeled container.[12][17]
Location: Store in a cool, dry, and well-ventilated area, away from heat or ignition sources.[15][17] A dedicated, ventilated cabinet is recommended for storing amines.[18]
Incompatibilities: Segregate from incompatible materials, particularly strong oxidizing agents.[6]
Post-Handling Decontamination:
Surface Cleaning: Thoroughly decontaminate all work surfaces and equipment after use.
PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[5][11]
The logical flow of these critical steps is visualized in the diagram below.
Caption: Workflow for the safe handling of (2-Phenyl-1,3-oxazol-5-yl)methanamine.
Emergency and Disposal Plans
Preparedness for unexpected events is a critical component of laboratory safety.
Evacuate: In the event of a significant spill, evacuate the immediate area and alert personnel.[5]
Ventilate: Ensure the area is well-ventilated, if safe to do so.
Contain: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the substance.[15] Do not use combustible materials like paper towels to clean up spills of oxidizing materials.
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[9] Use spark-proof tools for collection.[5]
Decontaminate: Clean the spill area thoroughly.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][6]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
All waste containing (2-Phenyl-1,3-oxazol-5-yl)methanamine must be treated as hazardous.
Segregation: Keep waste containing this compound separate from other waste streams.
Containerization: Place solid waste in a clearly labeled, sealed container. Liquid waste should be stored in a compatible, sealed, and labeled container.
Disposal: Dispose of all contents and containers in accordance with federal, state, and local environmental regulations.[6] This should be handled by a licensed professional waste disposal service, often involving incineration at an approved facility.[3] Do not release into the environment.[5][6]
By adhering to these detailed protocols, researchers can confidently and safely handle (2-Phenyl-1,3-oxazol-5-yl)methanamine, mitigating risks and fostering a secure environment for scientific advancement.
References
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